MIPS-9922
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H31F2N9O2 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |
InChI Key |
VOPWCDJBVPMVLJ-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)[C@H](CC6=CC=CC=C6)N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)C(CC6=CC=CC=C6)N |
Origin of Product |
United States |
Foundational & Exploratory
MIPS-9922: A Technical Guide to its Synthesis and Characterization as a Selective PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This compound has demonstrated significant anti-platelet and anti-thrombotic activities, making it a person of interest for the development of novel cardiovascular therapeutics. This document details its synthesis, mechanism of action, and characterization through a series of in vitro and in vivo studies. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.
Core Concepts and Synthesis
This compound is an amino-substituted triazine developed through structural adaptations of the pan-PI3K inhibitor, ZSTK474.[1][2] The selectivity of this compound for PI3Kβ is largely attributed to an interaction with the non-conserved Asp862 residue within the kinase.[2][3]
While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for related trisubstituted triazine PI3K inhibitors involves a three-step process. This process utilizes sequential nucleophilic aromatic substitution and cross-coupling reactions to build the final compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Fold Selectivity (vs. PI3Kβ) |
| PI3Kβ | 63[1][4] | - |
| PI3Kδ | 2200[1] | >30[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Species | Model |
| Effective Dose | 2.5 mg/kg (i.v. bolus)[1][4] | Mouse | Electrolytic model of thrombosis[1][4] |
| Oral Bioavailability | 25-28%[1] | Rat | Not specified |
| Time to Max. Plasma Conc. | 1-4 hours (post-oral admin.)[1] | Rat | Not specified |
Mechanism of Action: Anti-Platelet Activity
This compound exerts its anti-platelet effects by selectively inhibiting PI3Kβ. This inhibition disrupts the downstream signaling cascade that is crucial for platelet activation and aggregation. Specifically, this compound blocks the PI3K-mediated activation of platelet glycoprotein αIIbβ3 (also known as integrin αIIbβ3) and subsequent platelet adhesion.[1][4][5] This ultimately leads to the prevention of arterial thrombus formation.[1][2]
Caption: Signaling pathway of this compound's anti-platelet action.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
In Vitro Characterization
4.1.1. ADP-Induced Washed Platelet Aggregation
This assay measures the ability of this compound to inhibit platelet aggregation in response to the agonist ADP.
-
Methodology: Light Transmission Aggregometry (LTA) is the gold standard for this measurement.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., trisodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Assay:
-
Adjust the PRP to a standardized platelet count with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle control in an aggregometer cuvette with a stir bar at 37°C.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
-
Caption: Workflow for ADP-induced platelet aggregation assay.
4.1.2. Integrin αIIbβ3 Activation Assay
This assay quantifies the activation state of integrin αIIbβ3 on the platelet surface using flow cytometry.
-
Methodology:
-
Platelet Preparation: Use either PRP or washed platelets.
-
Incubation:
-
Incubate the platelet suspension with this compound or a vehicle control.
-
Stimulate the platelets with an agonist (e.g., ADP or thrombin) to induce integrin activation.
-
-
Staining:
-
Add a fluorescently-labeled monoclonal antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1 for human platelets, JON/A for mouse platelets).
-
Incubate in the dark to allow for antibody binding.
-
-
Flow Cytometry:
-
Analyze the stained platelets using a flow cytometer.
-
The fluorescence intensity of the platelets is proportional to the amount of activated αIIbβ3 on their surface.
-
Quantify the percentage of platelets positive for the activation-specific antibody.
-
-
Caption: Workflow for integrin αIIbβ3 activation assay.
4.1.3. Platelet Adhesion to Immobilized von Willebrand Factor (vWF) Under High Shear
This assay assesses the ability of this compound to block platelet adhesion under conditions that mimic arterial blood flow.
-
Methodology:
-
Prepare Flow Chamber: Coat the surface of a parallel-plate flow chamber with von Willebrand Factor (vWF).
-
Blood Perfusion:
-
Draw whole blood containing an anticoagulant.
-
Pre-incubate the blood with this compound or a vehicle control.
-
Perfuse the blood through the vWF-coated flow chamber at a high shear rate (e.g., >1000 s⁻¹).
-
-
Visualization and Quantification:
-
Visualize platelet adhesion and thrombus formation on the vWF-coated surface using video microscopy.
-
Quantify platelet adhesion by measuring the percentage of the surface area covered by platelets.
-
-
Caption: Workflow for platelet adhesion assay under high shear.
In Vivo Characterization
4.2.1. Electrolytic Mouse Model of Thrombosis
This in vivo model is used to evaluate the anti-thrombotic efficacy of this compound in a living organism.
-
Methodology:
-
Animal Preparation: Anesthetize a mouse and surgically expose a vein (e.g., the femoral vein or inferior vena cava).
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg) or a vehicle control, typically via intravenous injection.
-
Thrombus Induction:
-
Induce endothelial injury by applying a small, controlled electrical current (e.g., 250 µA) to the exposed vein for a set duration.
-
This electrical injury initiates a thrombotic response.
-
-
Thrombus Monitoring and Analysis:
-
Monitor thrombus formation in real-time using intravital microscopy or other imaging techniques.
-
At the end of the experiment, excise the thrombosed vessel segment and quantify the thrombus size and weight.
-
-
Bleeding Time Assessment (Optional but Recommended):
-
Caption: Workflow for the in vivo electrolytic thrombosis model.
Conclusion
This compound is a promising, selective PI3Kβ inhibitor with potent anti-platelet and anti-thrombotic properties demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of integrin αIIbβ3 activation, provides a targeted approach to preventing arterial thrombosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel anti-thrombotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The electrolytic inferior vena cava model (EIM) to study thrombogenesis and thrombus resolution with continuous blood flow in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MIPS-9922: A Deep Dive into its PI3Kβ Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of MIPS-9922, a potent inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This compound has emerged as a significant tool in thrombosis research due to its targeted action. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental workflows to facilitate a deeper understanding of its molecular interactions.
Introduction to this compound
This compound is a small molecule inhibitor designed for high selectivity towards the PI3Kβ isoform.[1][2] Developed from the pan-PI3K inhibitor ZSTK474, its selectivity is attributed to a specific interaction with the non-conserved Asp862 residue within the PI3Kβ catalytic domain.[1] This targeted inhibition of PI3Kβ is crucial for its antiplatelet and antithrombotic activities, making it a promising candidate for further investigation in cardiovascular disease.[1][2]
PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6][7] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B), to the cell membrane. This leads to the activation of AKT, which then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to modulate cellular functions.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against multiple isoforms of Class I PI3K. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of PI3Kβ.
| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kβ |
| PI3Kβ | 63 | 1 |
| PI3Kδ | 2200 | >30 |
| PI3Kα | N/A | N/A |
| PI3Kγ | N/A | N/A |
N/A: Data not available in the searched resources.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust biochemical assays. While the specific details of the assay used for this compound are proprietary to the original researchers, a general methodology based on standard industry practices for in vitro kinase assays is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method used for this purpose.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound (or other test compounds)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a microplate, add the assay buffer.
-
Add the specific recombinant PI3K isoform to each well.
-
Add the test compound (this compound) at various concentrations.
-
Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the lipid substrate (PIP2) and ATP to each well to start the enzymatic reaction.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for a specified time (e.g., 40 minutes) at room temperature.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to a control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound demonstrates significant potency and selectivity for the PI3Kβ isoform, as evidenced by its low nanomolar IC50 value and substantial fold-selectivity over PI3Kδ. This selectivity profile, achieved through specific molecular interactions within the kinase domain, underpins its targeted antiplatelet effects. The use of robust in vitro kinase assays is fundamental to characterizing such inhibitors and guiding the development of next-generation therapeutics with improved efficacy and safety profiles. Further studies to determine the selectivity against PI3Kα and PI3Kγ would provide a more complete understanding of this compound's activity across the Class I PI3K family.
References
MIPS-9922: A Deep Dive into its Antiplatelet Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MIPS-9922 is a potent and highly selective small-molecule inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a critical enzyme in the signaling pathways that govern platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in platelets, summarizing key preclinical findings. In vitro, this compound effectively curtails ADP-induced platelet aggregation, impedes the activation of integrin αIIbβ3, and prevents platelet adhesion to von Willebrand factor (vWF) under high shear conditions. Notably, in vivo studies in murine models of arterial thrombosis demonstrate its ability to prevent occlusive thrombus formation without a concomitant increase in bleeding time, a significant advantage over many current antiplatelet therapies. This profile positions this compound as a promising candidate for the development of novel antithrombotic agents with an improved safety profile.
Introduction
Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, the primary event underlying myocardial infarction and ischemic stroke. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the PI3Kβ isoform, plays a pivotal role in amplifying platelet activation signals and stabilizing thrombi. This compound has emerged as a selective inhibitor of PI3Kβ, offering a targeted approach to antiplatelet therapy. This document details the molecular mechanism, quantitative effects, and experimental validation of this compound's antiplatelet activity.
Core Mechanism of Action: Selective PI3Kβ Inhibition
This compound exerts its antiplatelet effects by selectively inhibiting the p110β catalytic subunit of PI3K. In platelets, PI3Kβ is a key downstream effector of G-protein coupled receptors (GPCRs), such as the P2Y12 ADP receptor, and is crucial for the "inside-out" signaling that leads to the activation of integrin αIIbβ3. By blocking PI3Kβ, this compound disrupts the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This disruption prevents the full activation of downstream effectors like Akt, ultimately leading to impaired integrin αIIbβ3 activation and a reduction in platelet aggregation and thrombus stability.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Notes |
| PI3Kβ Inhibition (IC50) | 63 nM | In vitro enzyme assay. |
| PI3Kδ Inhibition (IC50) | >2000 nM | Demonstrates >30-fold selectivity for PI3Kβ. |
| In Vivo Efficacy Dose | 2.5 mg/kg | Intravenous administration in a mouse model. |
Table 1: In Vitro and In Vivo Potency of this compound
| In Vitro Platelet Function Assay | Agonist | Effect of this compound |
| Washed Platelet Aggregation | ADP | Potent inhibition. |
| Integrin αIIbβ3 Activation | ADP | Blockade of activation. |
| Platelet Adhesion | vWF | Inhibition of adhesion under high shear conditions (simulating arterial flow). |
Table 2: Effects of this compound on In Vitro Platelet Function
| In Vivo Model | Effect of this compound (2.5 mg/kg) |
| Electrolytic Mouse Model of Arterial Thrombosis | Prevention of arterial thrombus formation. |
| Bleeding Time Assay | No significant prolongation of bleeding time. |
Table 3: In Vivo Efficacy and Safety Profile of this compound
Experimental Protocols
Detailed experimental protocols from the primary literature are summarized below.
In Vitro PI3Kβ Enzyme Inhibition Assay
-
Principle: To determine the concentration of this compound required to inhibit 50% of PI3Kβ enzymatic activity (IC50).
-
Methodology: A biochemical assay was utilized to measure the kinase activity of purified recombinant PI3Kβ. The assay typically involves incubating the enzyme with its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in the presence of varying concentrations of this compound. The amount of product, PIP3, or the depletion of ATP is then quantified, often using luminescence-based or fluorescence-based detection methods.
Washed Platelet Aggregation Assay
-
Principle: To assess the effect of this compound on platelet aggregation in response to an agonist.
-
Methodology: Human or mouse platelets are isolated and washed to remove plasma components. The washed platelets are then placed in an aggregometer, and a baseline light transmittance is established. A platelet agonist, such as ADP, is added to induce aggregation. As platelets aggregate, the light transmittance through the sample increases. This compound is pre-incubated with the platelets at various concentrations before the addition of the agonist to determine its inhibitory effect on the aggregation response.
Flow Cytometry Analysis of Integrin αIIbβ3 Activation
-
Principle: To quantify the activation state of the integrin αIIbβ3 on the platelet surface.
-
Methodology: Washed platelets are treated with this compound or a vehicle control and then stimulated with an agonist like ADP. The platelets are then incubated with a fluorescently-labeled monoclonal antibody (e.g., PAC-1) that specifically recognizes the activated conformation of αIIbβ3. The fluorescence intensity of individual platelets is then measured by flow cytometry. A reduction in fluorescence intensity in the presence of this compound indicates inhibition of integrin activation.
Platelet Adhesion Assay under Shear Stress
-
Principle: To evaluate the ability of this compound to inhibit platelet adhesion to a thrombogenic surface under conditions that mimic blood flow in arteries.
-
Methodology: A microfluidic chamber is coated with von Willebrand factor (vWF). Whole blood or a suspension of washed platelets pre-treated with this compound is then perfused through the chamber at a high shear rate (e.g., 1800 s⁻¹). The adhesion and accumulation of platelets on the vWF-coated surface are visualized and quantified using microscopy.
In Vivo Electrolytic Model of Arterial Thrombosis
-
Principle: To induce the formation of a thrombus in a mouse carotid artery to evaluate the antithrombotic efficacy of this compound in vivo.
-
Methodology: A mouse is anesthetized, and the carotid artery is exposed. A small, localized injury to the vessel wall is induced by applying a controlled electrical current. This injury initiates a thrombotic response. This compound (2.5 mg/kg) or a vehicle control is administered intravenously prior to the injury. The formation of the thrombus and the time to vessel occlusion are monitored, often using a flow probe or intravital microscopy.
Bleeding Time Assay
-
Principle: To assess the effect of this compound on primary hemostasis.
-
Methodology: Following the administration of this compound or a vehicle control, a standardized incision is made, typically by transecting a small portion of the mouse's tail. The time it takes for the bleeding to stop is then measured. The absence of a significant increase in bleeding time in the this compound-treated group compared to the control group indicates a favorable safety profile.
Visualizations
Signaling Pathway of this compound in Platelets
Caption: this compound inhibits PI3Kβ, blocking the pathway to integrin αIIbβ3 activation.
Experimental Workflow for In Vitro Platelet Function Assays
Caption: Workflow for assessing this compound's effects on in vitro platelet function.
Logical Relationship of this compound's Therapeutic Profile
Caption: this compound's selective mechanism leads to a promising therapeutic profile.
Conclusion
This compound represents a significant advancement in the field of antiplatelet therapy. Its high selectivity for PI3Kβ allows for the targeted disruption of a key pathway in platelet activation and thrombus stabilization. The available preclinical data strongly support its potential as an effective antithrombotic agent with a reduced risk of bleeding complications compared to broader-acting antiplatelet drugs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of arterial thrombosis.
An In-depth Technical Guide to the Downstream Signaling Pathways of MIPS-9922
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS-9922 is a potent and selective small-molecule inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). Its primary pharmacological effect is the inhibition of platelet activation and aggregation, positioning it as a potential anti-thrombotic agent. This guide delineates the downstream signaling pathways modulated by this compound, with a focus on its mechanism of action in platelets. It provides a comprehensive overview of the molecular cascade, quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.
Introduction to this compound
This compound is a novel antiplatelet agent that demonstrates high selectivity for PI3Kβ.[1][2] This specificity is crucial as it minimizes off-target effects that can be associated with pan-PI3K inhibitors. The primary therapeutic potential of this compound lies in its ability to prevent arterial thrombus formation without significantly prolonging bleeding time, a common side effect of many antiplatelet therapies.[2]
Core Signaling Pathway: PI3Kβ in Platelet Activation
In platelets, PI3Kβ is a critical enzyme in the signaling cascades initiated by various agonists, such as adenosine diphosphate (ADP) and collagen. These pathways converge on the activation of the integrin αIIbβ3, the key receptor responsible for platelet aggregation. This compound exerts its effect by inhibiting PI3Kβ, thereby disrupting this activation process.
Upstream Activation of PI3Kβ
Upon vascular injury, platelet agonists like ADP and collagen are exposed.
-
ADP Signaling: ADP binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. This engagement leads to the activation of PI3Kβ.
-
Collagen Signaling: Collagen interacts with the glycoprotein VI (GPVI) receptor, which initiates a signaling cascade involving Src family kinases and Syk, ultimately leading to the activation of PI3Kβ.
PI3Kβ-Mediated Downstream Events
Once activated, PI3Kβ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably:
-
Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in various cellular processes, including cell survival and metabolism. In platelets, Akt activation is a key step in the signaling cascade leading to granule secretion and thromboxane A2 generation, which further amplify platelet activation.
-
Rap1b: A small GTPase that is crucial for the "inside-out" signaling pathway that leads to the conformational change and activation of integrin αIIbβ3.
Integrin αIIbβ3 Activation and Platelet Aggregation
The culmination of the PI3Kβ signaling cascade is the activation of integrin αIIbβ3. This activation involves a conformational change in the integrin, increasing its affinity for its ligand, fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus.
This compound, by inhibiting PI3Kβ, prevents the production of PIP3 and the subsequent activation of Akt and Rap1b. This blockade of "inside-out" signaling prevents the conformational change in integrin αIIbβ3, thereby inhibiting platelet aggregation.[2]
Quantitative Data
The inhibitory activity of this compound against PI3K isoforms has been quantified, highlighting its selectivity for PI3Kβ.
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 63 | - |
| PI3Kδ | 2200 | >30-fold |
Data sourced from MedchemExpress and research publications.[3]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in Platelets
Caption: this compound inhibits PI3Kβ, blocking platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
ADP-Induced Aggregation of Washed Human Platelets
Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Human whole blood from healthy, consenting donors.
-
3.8% (w/v) Sodium Citrate
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
Apyrase
-
Prostaglandin E1 (PGE1)
-
This compound stock solution (in DMSO)
-
Adenosine Diphosphate (ADP)
-
Platelet aggregometer
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain PRP.
-
Washed Platelet Preparation:
-
Add ACD and PGE1 to the PRP.
-
Centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGE1.
-
Repeat the centrifugation and resuspension steps twice.
-
Finally, resuspend the platelets in Tyrode's buffer and adjust the platelet count to 2.5 x 10^8 cells/mL.
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Incubate the platelets with varying concentrations of this compound or vehicle (DMSO) for 5 minutes.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add ADP to a final concentration of 10 µM to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
Platelet Adhesion to von Willebrand Factor (vWF) under Shear
Objective: To assess the effect of this compound on platelet adhesion to an immobilized vWF surface under arterial shear conditions.
Materials:
-
Human whole blood or washed platelets.
-
von Willebrand Factor (vWF)
-
Parallel-plate flow chamber
-
Syringe pump
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Coating of the Flow Chamber: Coat the inner surface of the parallel-plate flow chamber with vWF and incubate overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).
-
Sample Preparation: Prepare washed human platelets as described in the aggregation assay protocol.
-
Perfusion Assay:
-
Incubate the washed platelets with this compound or vehicle for 10 minutes.
-
Draw the platelet suspension into a syringe.
-
Perfuse the platelet suspension through the vWF-coated flow chamber at a defined arterial shear rate (e.g., 1500 s⁻¹) using a syringe pump.
-
Record images of platelet adhesion to the surface at regular intervals for 5-10 minutes.
-
-
Data Analysis:
Conclusion
This compound is a selective PI3Kβ inhibitor that effectively blocks a key signaling node in platelet activation. Its mechanism of action, centered on the inhibition of the PI3Kβ/Akt/Rap1b axis and subsequent prevention of integrin αIIbβ3 activation, provides a targeted approach to antiplatelet therapy. The in vitro data and the detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel anti-thrombotic agent. The high selectivity and efficacy of this compound in preclinical models suggest its potential for a favorable safety profile, warranting further investigation in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the role of von Willebrand factor in shear-induced platelet activation and functional alteration under high non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of platelet adhesion to von Willebrand factor and microparticle formation under high shear stress - PMC [pmc.ncbi.nlm.nih.gov]
MIPS-9922: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Activity of a Potent and Selective PI3Kβ Inhibitor
This technical guide provides a comprehensive overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This compound has garnered significant interest for its antiplatelet and antithrombotic activities, making it a valuable research tool and a potential therapeutic agent in cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical characteristics, mechanism of action, relevant signaling pathways, and the experimental protocols for its evaluation.
Core Chemical and Physical Properties
This compound is a synthetic, small molecule inhibitor with a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | (S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one[1] |
| Molecular Formula | C₂₈H₃₁F₂N₉O₂[1][2] |
| Molecular Weight | 563.61 g/mol [1] |
| CAS Number | 1416956-33-6[1][2] |
| SMILES | O=C(N1CCN(C2=NC(N3C4=CC=CC=C4N=C3C(F)F)=NC(N5CCOCC5)=N2)CC1)--INVALID-LINK--CC6=CC=CC=C6[3] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability.[1] |
Pharmacological Profile and Mechanism of Action
This compound is a highly potent and selective inhibitor of PI3Kβ, a key enzyme in intracellular signaling pathways, particularly in platelets. The selectivity of this compound for PI3Kβ over other PI3K isoforms, such as PI3Kδ, is a critical feature that contributes to its targeted pharmacological effects.[2]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key potency data.
| Parameter | Target | Value (nM) |
| IC₅₀ | PI3Kβ | 63[2] |
| IC₅₀ | PI3Kδ | >2000[4] |
The greater than 30-fold selectivity for PI3Kβ over PI3Kδ highlights the specific nature of this compound's inhibitory action.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kβ. This enzyme plays a crucial role in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is essential for the activation of downstream signaling molecules, including Akt (also known as Protein Kinase B), which are involved in a multitude of cellular processes.
In platelets, PI3Kβ signaling is particularly important for agonist-induced activation, leading to aggregation and thrombus formation. By inhibiting PI3Kβ, this compound effectively blocks the production of PIP3, thereby attenuating downstream signaling cascades that are critical for platelet function. This leads to the inhibition of key platelet responses, including:
-
ADP-induced platelet aggregation: this compound potently inhibits platelet aggregation stimulated by adenosine diphosphate (ADP).[4][5]
-
Integrin αIIbβ3 activation: It prevents the conformational change in the integrin αIIbβ3 receptor, which is necessary for fibrinogen binding and subsequent platelet aggregation.[4][5]
-
Platelet adhesion: this compound inhibits the adhesion of platelets to surfaces, a critical initial step in thrombus formation.[4][5]
The selectivity of this compound for PI3Kβ is attributed to its interaction with a non-conserved aspartate residue (Asp862) in the active site of the enzyme.[4][5]
Signaling Pathways
The inhibitory effect of this compound on platelet function can be visualized through its impact on the PI3Kβ signaling pathway. The following diagram, generated using the DOT language, illustrates the central role of PI3Kβ in ADP-induced platelet activation and the point of intervention by this compound.
Caption: PI3Kβ signaling pathway in ADP-induced platelet activation and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PI3Kβ Enzymatic Assay
This assay quantifies the enzymatic activity of PI3Kβ and the inhibitory effect of this compound by measuring the amount of ADP produced from ATP during the phosphorylation of PIP2. A common method is a luminescence-based assay.
Materials:
-
Recombinant human PI3Kβ enzyme
-
PIP2 substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO control).
-
Add the PI3Kβ enzyme and PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation in response to the agonist ADP. Light transmission aggregometry is a standard method.
Materials:
-
Freshly drawn human blood from healthy, aspirin-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
ADP solution
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Collect whole blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP with PPP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known concentration of this compound or vehicle to a cuvette containing PRP and incubate for a short period (e.g., 2 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is measured as the maximum change in light transmission. Calculate the percent inhibition of aggregation by this compound compared to the vehicle control.
In Vivo Model of Arterial Thrombosis
The electrolytic injury model in mice is a widely used method to evaluate the in vivo antithrombotic efficacy of compounds like this compound.
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Micromanipulator
-
Electrode
-
Doppler flow probe
-
This compound formulation for intravenous administration
Procedure:
-
Anesthetize the mouse and maintain its body temperature.
-
Surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound (e.g., 2.5 mg/kg) or vehicle via intravenous injection (e.g., tail vein or jugular vein).[2]
-
Induce vascular injury by applying a small electrical current to the arterial wall using a fine electrode. This generates free radicals and initiates thrombus formation.
-
Monitor blood flow continuously for a defined period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. The patency of the vessel over time is also a key parameter.
-
Compare the time to occlusion and vessel patency in this compound-treated mice versus vehicle-treated mice to determine the antithrombotic effect.
Caption: General experimental workflow for the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, characteristic of the synthesis of 2,4,6-trisubstituted 1,3,5-triazines. A plausible synthetic route, based on the known chemistry of this class of compounds, starts with cyanuric chloride. The three chlorine atoms on the triazine ring are sequentially substituted with different nucleophiles in a controlled manner, taking advantage of the decreasing reactivity of the remaining chlorine atoms after each substitution.
A likely synthetic strategy would involve:
-
First Substitution: Reaction of cyanuric chloride with a primary or secondary amine, such as morpholine, at a low temperature (e.g., 0-5 °C).
-
Second Substitution: The resulting dichlorotriazine is then reacted with a second amine, for example, a piperazine derivative, at a slightly elevated temperature (e.g., room temperature).
-
Third Substitution: The final chlorine atom is substituted with the 2-(difluoromethyl)-1H-benzo[d]imidazole moiety, likely requiring more forcing conditions (e.g., heating).
-
Final Coupling: The synthesis would be completed by coupling the triazine-piperazine intermediate with (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) or a derivative thereof to form the final amide bond.
The purification at each step is crucial and would likely involve techniques such as column chromatography and recrystallization to obtain the final product with high purity.
Conclusion
This compound is a valuable chemical probe for studying the role of PI3Kβ in various cellular processes, particularly in platelet biology and thrombosis. Its high potency and selectivity make it a superior tool compared to less specific PI3K inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs may pave the way for the development of novel antithrombotic therapies with an improved therapeutic window.
References
MIPS-9922: A Selective PI3Kβ Inhibitor for Antiplatelet Therapy
An In-depth Technical Guide on the Discovery and Development of a Novel Antithrombotic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of MIPS-9922, a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This compound has demonstrated significant antiplatelet and antithrombotic activity in preclinical studies, positioning it as a promising candidate for the treatment of arterial thrombosis. This document details the quantitative data supporting its efficacy and selectivity, outlines the experimental methodologies employed in its characterization, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency against PI3K isoforms and its pharmacokinetic profile in rats.
Table 1: In Vitro Potency and Selectivity of this compound
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 63 | - |
| PI3Kδ | 2200 | >30-fold |
| PI3Kα | Data not available | Data not available |
| PI3Kγ | Data not available | Data not available |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 25-28% | Oral |
| Maximum Plasma Concentration (Cmax) | Achieved 1-4 hours post-administration | Oral |
| In Vivo Efficacious Dose | 2.5 mg/kg | Intravenous (bolus) |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by selectively inhibiting the β isoform of phosphoinositide 3-kinase (PI3K). The selectivity of this compound for PI3Kβ is attributed to a specific interaction with the non-conserved aspartate residue at position 862 (Asp862) within the enzyme's catalytic domain.[1]
In platelets, PI3Kβ is a critical downstream effector of various cell surface receptors, including the glycoprotein VI (GPVI) collagen receptor and G-protein coupled receptors (GPCRs) for agonists like ADP.[2][3] Upon agonist binding, PI3Kβ is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt. This signaling cascade is essential for the "inside-out" signaling that leads to the activation of the integrin αIIbβ3.[4] Activated αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, a key step in platelet aggregation and thrombus formation.
By inhibiting PI3Kβ, this compound effectively blocks this signaling pathway, thereby preventing the activation of integrin αIIbβ3 and subsequent platelet aggregation.[1]
References
MIPS-9922: A Selective PI3Kβ Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-9922 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Developed from a series of amino-substituted triazines, this compound demonstrates significant promise as a therapeutic agent, particularly in the context of antiplatelet and antithrombotic applications.[1][3][4] Its selectivity for PI3Kβ is attributed to a specific interaction with the non-conserved Asp862 residue within the kinase domain.[1][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the PI3K signaling pathway.
Quantitative Data
The inhibitory activity and selectivity of this compound against various Class I PI3K isoforms are summarized below.
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kα | 346 | ~5.5-fold |
| PI3Kβ | 63 | - |
| PI3Kγ | >3000 | >47-fold |
| PI3Kδ | 2200 | ~35-fold |
Note: IC50 values for PI3Kα and PI3Kγ are based on a related difluoroquinoline derivative and are provided for comparative purposes. The primary literature for this compound specifies an IC50 for PI3Kβ and PI3Kδ.[2][5]
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: PI3K/Akt signaling pathway with this compound inhibition of PI3Kβ.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol is a representative method for determining the IC50 values of this compound against PI3K isoforms.
Principle: The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the formation of ADP, a product of kinase activity.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
This compound
-
Adapta™ Universal Kinase Assay Kit (contains Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and TR-FRET dilution buffer)
-
ATP
-
DTT
-
Assay plates (e.g., 384-well low-volume)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.
-
Kinase Reaction Mixture: Prepare a solution containing the specific PI3K isoform in the reaction buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) to the assay plate wells.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to the wells, followed by the addition of a mixture of ATP and the lipid substrate (e.g., PIP2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Adapta™ detection reagent (containing Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction) to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Cellular Assay: ADP-Induced Platelet Aggregation
This protocol describes a method to assess the effect of this compound on platelet function using light transmission aggregometry.
Principle: Platelet aggregation in response to an agonist (ADP) increases the light transmission through a platelet-rich plasma (PRP) sample, which is measured by an aggregometer.
Materials:
-
Freshly drawn human or animal blood (anticoagulated with citrate)
-
This compound
-
Adenosine diphosphate (ADP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) at 37°C for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar and establish a baseline.
-
Agonist Addition: Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP representing 100% aggregation. Plot the percent inhibition of aggregation against the this compound concentration to determine the IC50 value.
Cellular Assay: Platelet Adhesion to von Willebrand Factor (vWF) under Shear Stress
This protocol outlines a method to evaluate the effect of this compound on platelet adhesion under physiologically relevant high shear conditions.
Principle: A parallel-plate flow chamber is used to simulate arterial shear stress. The adhesion of platelets from whole blood to a vWF-coated surface is visualized and quantified.
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Microscope with a camera for imaging
-
Coverslips coated with von Willebrand Factor (vWF)
-
Freshly drawn whole blood (anticoagulated)
-
This compound
Procedure:
-
Chamber Assembly: Assemble the flow chamber with the vWF-coated coverslip.
-
Blood Preparation: Pre-incubate the whole blood with various concentrations of this compound or vehicle (DMSO).
-
Perfusion: Perfuse the treated whole blood through the flow chamber at a defined shear rate (e.g., 1800 s⁻¹) using a syringe pump.
-
Image Acquisition: Record images or videos of platelet adhesion to the vWF surface at different time points.
-
Data Analysis: Quantify the surface area covered by adherent platelets using image analysis software. Calculate the percent inhibition of adhesion for each concentration of this compound and determine the IC50 value.
In Vivo Assay: Electrolytic Mouse Model of Thrombosis
This protocol describes an in vivo model to assess the antithrombotic efficacy of this compound.[4]
Principle: A localized electrolytic injury to a carotid artery in a mouse induces the formation of a thrombus, the size and stability of which can be monitored.
Materials:
-
Anesthetized mice (e.g., C57BL/6)
-
Surgical instruments
-
Electrolytic injury device (e.g., a fine electrode)
-
Flow probe to monitor blood flow
-
This compound formulation for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose a carotid artery.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg) or vehicle via intravenous injection (e.g., jugular vein).[2]
-
Thrombus Induction: Apply a controlled electrical current to the arterial wall using the electrode to induce endothelial damage and thrombus formation.
-
Blood Flow Monitoring: Monitor blood flow in the artery using a flow probe to assess vessel occlusion and reperfusion.
-
Thrombus Analysis: After a set period, the vessel can be excised, and the thrombus can be weighed or analyzed histologically.
-
Data Analysis: Compare the time to vessel occlusion, the frequency and duration of reperfusion, and the final thrombus weight between the this compound-treated and vehicle-treated groups.
Western Blot for Akt Phosphorylation
This protocol details a method to assess the downstream signaling effects of PI3Kβ inhibition by this compound.
Principle: Western blotting is used to detect the levels of phosphorylated Akt (a downstream effector of PI3K) in platelet lysates, providing a measure of PI3K pathway activity.
Materials:
-
Platelet-rich plasma (PRP)
-
This compound
-
Platelet agonists (e.g., ADP or thrombin)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Platelet Treatment: Treat PRP with this compound or vehicle, followed by stimulation with a platelet agonist.
-
Cell Lysis: Lyse the platelets in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal. Compare the levels of Akt phosphorylation between different treatment groups.
Conclusion
This compound is a well-characterized selective PI3Kβ inhibitor with demonstrated antiplatelet and antithrombotic effects in preclinical models. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other selective PI3Kβ inhibitors. The high degree of selectivity for PI3Kβ over other isoforms suggests a favorable safety profile, particularly concerning off-target effects related to the inhibition of other PI3K isoforms. Further studies are warranted to explore the full clinical utility of this promising compound.
References
The Pivotal Role of PI3Kβ in Thrombosis and Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Phosphoinositide 3-kinase β (PI3Kβ) in the complex processes of thrombosis and hemostasis. As a key signaling enzyme in platelets, PI3Kβ has emerged as a promising therapeutic target for the development of novel anti-thrombotic agents with a potentially favorable safety profile. This document provides a comprehensive overview of the signaling pathways involving PI3Kβ, quantitative data from key experimental findings, detailed methodologies of cited experiments, and visualizations to facilitate a deeper understanding of its function.
Introduction to PI3Kβ in Platelet Biology
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and migration. In platelets, the class IA PI3K isoform, PI3Kβ, is highly expressed and is a central mediator of platelet activation, aggregation, and thrombus formation.[1][2] Its involvement downstream of key platelet receptors, including glycoprotein VI (GPVI), the integrin αIIbβ3, and G-protein coupled receptors (GPCRs) such as the P2Y12 receptor, positions it as a critical node in thrombotic signaling.[3][4][5]
Targeting PI3Kβ offers a potential therapeutic window to inhibit pathological thrombosis, which can lead to myocardial infarction and stroke, while preserving normal hemostasis, thereby reducing the bleeding risks associated with current antiplatelet therapies.[3] This guide delves into the molecular mechanisms and experimental evidence that underscore the significance of PI3Kβ in these processes.
PI3Kβ Signaling Pathways in Platelets
PI3Kβ is activated downstream of several key platelet surface receptors, leading to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B), which in turn phosphorylates a host of substrates to drive platelet responses.
GPVI Signaling
Upon collagen binding to GPVI, a signaling cascade involving Src family kinases leads to the activation of PI3Kβ.[3] This activation is crucial for the subsequent activation of PLCγ2, calcium mobilization, and granule secretion.[3]
Integrin αIIbβ3 Outside-In Signaling
PI3Kβ plays a critical role in "outside-in" signaling through the abundant platelet integrin αIIbβ3.[3][6] Following fibrinogen binding and platelet aggregation, PI3Kβ is activated, leading to the stabilization of platelet adhesion and the promotion of clot retraction.[1][7]
GPCR Signaling (P2Y12 and Thrombin Receptors)
ADP, acting through the Gi-coupled P2Y12 receptor, is a potent activator of PI3Kβ.[4][8] This pathway is central to amplifying the platelet activation response and is essential for robust thrombus formation. Thrombin receptors also contribute to PI3Kβ activation, further enhancing platelet responses.[3]
Quantitative Data on the Role of PI3Kβ
The following tables summarize key quantitative findings from studies investigating the role of PI3Kβ in thrombosis and hemostasis using selective inhibitors and genetic knockout models.
Table 1: In Vitro Effects of PI3Kβ Inhibition on Platelet Function
| Parameter | Agonist | Inhibitor/Model | Concentration/Condition | Effect | Reference(s) |
| Platelet Aggregation | ADP | TGX-221 | 500 nM | Significant inhibition | [8][9] |
| Collagen-Related Peptide (CRP) | TGX-221 | 500 nM | Complete block | [10] | |
| Thrombin | TGX-221 | 500 nM | No effect | [10] | |
| Intracellular Ca2+ Mobilization | Convulxin (CVX) | TGX-221 | 500 nM | Significant inhibition (p < 0.05) | [9] |
| ATP Secretion | Convulxin (CVX) | TGX-221 | 500 nM | Significant inhibition (p < 0.05) | [9] |
| Platelet Adhesion to Fibrinogen | High Shear (150 Pa) | TGX-221 | 2.2 µM | Abolished NPSS-induced increase | [11] |
| Akt Phosphorylation | 2MeSADP | TGX-221 | 500 nM | Significant inhibition | [8] |
Table 2: In Vivo and Ex Vivo Effects of PI3Kβ Inhibition/Deletion on Thrombosis and Hemostasis
| Model | Parameter | Inhibitor/Model | Dose/Condition | Effect | Reference(s) |
| FeCl3-induced Carotid Artery Thrombosis (Mouse) | Integrated Blood Flow | TGX-221 | 1 + 1 mg/kg + mg/kg/hr, i.v. | 49% improvement | [12] |
| TGX-221 | 3 + 3 mg/kg + mg/kg/hr, i.v. | 88% improvement | [12] | ||
| Occlusion | p110β-deficient mice | - | Impaired in vivo thrombosis | [1] | |
| Thrombus Stability (High Shear) | Embolization | p110β-deficient mice | High shear rate (4000 s⁻¹) | Enhanced embolization | [1][7] |
| AZD6482 (human blood) | 1 µM | Phenocopies p110β deletion | [7][13] | ||
| Tail Bleeding Time (Mouse) | Bleeding Time | TGX-221 | 1 + 1 mg/kg + mg/kg/hr, i.v. | Increased to 1305 s (vs 225 s vehicle) | [12] |
| TGX-221 | 3 + 3 mg/kg + mg/kg/hr, i.v. | Increased to 1560 s (vs 225 s vehicle) | [12] | ||
| p110β-deficient mice | - | No significant bleeding defects | [7][14] | ||
| Renal Bleeding Time (Mouse) | Bleeding Time | TGX-221 | 0.3 + 0.3 mg/kg + mg/kg/hr, i.v. | Increased to 246 s (vs 123 s vehicle) | [12] |
| TGX-221 | 1 + 1 mg/kg + mg/kg/hr, i.v. | Increased to 478 s (vs 123 s vehicle) | [12] | ||
| TGX-221 | 3 + 3 mg/kg + mg/kg/hr, i.v. | Increased to 510 s (vs 123 s vehicle) | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to various agonists and is a fundamental tool for assessing platelet function.
Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).[15][16]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.[15]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[17]
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Incubate at 37°C for a few minutes.
-
If testing an inhibitor, pre-incubate the PRP with the compound or vehicle for a specified time (e.g., 10 minutes).[16][17]
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission over time (typically 5-10 minutes).[15][17]
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This is a widely used in vivo model to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.[18][19][20][21][22]
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus.
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine mixture).[20]
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Gently dissect the artery from the surrounding tissue.
-
Place a flow probe around the artery to monitor blood flow.[19]
-
-
Thrombus Induction:
-
Saturate a small piece of filter paper (e.g., 1x2 mm) with a specific concentration of FeCl₃ solution (e.g., 5-10%).[19][21]
-
Apply the filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[19]
-
Remove the filter paper and continuously monitor blood flow until occlusion occurs or for a predetermined observation period.
-
-
Data Analysis: The primary endpoint is typically the time to vessel occlusion. Other parameters such as thrombus size and stability can also be assessed using intravital microscopy.[19][21]
Tail Bleeding Time Assay in Mice
This assay is a common method to assess hemostasis and the bleeding risk associated with antithrombotic therapies.[23][24][25][26]
Principle: The time taken for bleeding to cease after a standardized tail tip amputation is measured.
Methodology:
-
Animal Preparation: Anesthetize the mouse or place it in a restraining device.
-
Procedure:
-
Measurement: Record the time until bleeding stops for a continuous period (e.g., 30 seconds). A cut-off time (e.g., 10-20 minutes) is typically set, after which bleeding is considered continuous.[23][24]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the central role of PI3Kβ in platelet signaling, thrombosis, and hemostasis. Its involvement in pathways crucial for thrombus formation and stability, particularly under high shear stress, makes it an attractive target for the development of new antithrombotic drugs.[3][7]
The selective PI3Kβ inhibitor AZD6482 has undergone early clinical evaluation, and the results have provided valuable human target validation.[27] While showing promise in attenuating platelet function with a potentially wider therapeutic window than existing antiplatelet agents, further research is needed to fully understand the long-term efficacy and safety of targeting PI3Kβ.[12][27]
Future research in this area will likely focus on:
-
Developing next-generation PI3Kβ inhibitors with improved selectivity and pharmacokinetic properties.
-
Investigating the role of PI3Kβ in different types of thrombosis (e.g., arterial vs. venous).
-
Exploring the potential of combination therapies with other antiplatelet or anticoagulant drugs.
-
Further elucidating the downstream signaling pathways of PI3Kβ in platelets to identify new therapeutic targets.
A deeper understanding of the intricate role of PI3Kβ will undoubtedly pave the way for the development of safer and more effective treatments for thrombotic diseases.
References
- 1. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking of PI3-kinase beta protects against cerebral ischemia/reperfusion injury by reducing platelet activation and downstream microvascular thrombosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and roles of PI3Kβ, a major actor in platelet signaling and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Role of phosphoinositide 3-kinase beta in platelet aggregation and thromboxane A2 generation mediated by Gi signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bleeding response induced by anti-thrombotic doses of a phosphoinositide 3-kinase (PI3K)-β inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet PI3Kβ and GSK3 regulate thrombus stability at a high shear rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. haematologica.org [haematologica.org]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]
- 17. Modulation of Platelet Activation and Thrombus Formation Using a Pan-PI3K Inhibitor S14161 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cordynamics.com [cordynamics.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
MIPS-9922: A Technical Guide to a Potent and Selective PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This document details its fundamental properties, key experimental data, and the methodologies used to evaluate its antiplatelet and antithrombotic activities.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 1416956-33-6 | [1] |
| Molecular Weight | 563.61 g/mol | [1] |
In Vitro Inhibitory Activity
This compound demonstrates high potency and selectivity for PI3Kβ over other PI3K isoforms, particularly PI3Kδ. This selectivity is a key attribute for targeted therapeutic development.
| Target | IC50 (nM) | Fold Selectivity (δ vs β) | Reference |
| PI3Kβ | 63 | >30 | [1] |
| PI3Kδ | 2200 | - | [1] |
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This assay evaluates the ability of this compound to inhibit platelet aggregation triggered by Adenosine Diphosphate (ADP).
Methodology:
-
Platelet Preparation:
-
Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Washed platelets are prepared by centrifuging the PRP at a higher speed (e.g., 1000 x g) for 10 minutes, removing the supernatant, and resuspending the platelet pellet in a suitable buffer (e.g., Tyrode's buffer). The platelet count is then adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Inhibition Assay:
-
Washed platelets are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Platelet aggregation is initiated by the addition of a submaximal concentration of ADP (e.g., 10 µM).
-
Aggregation is monitored for a set duration (e.g., 5-10 minutes) using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as aggregates form.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Electrolytic Mouse Model of Thrombosis
This in vivo model assesses the antithrombotic efficacy of this compound in a living organism.
Methodology:
-
Animal Preparation:
-
Male C57BL/6 mice are anesthetized.
-
The carotid artery is surgically exposed.
-
-
Thrombus Induction:
-
A fine electrode is placed on the surface of the carotid artery.
-
A controlled electrical current is applied to the electrode for a specific duration to induce endothelial injury, initiating thrombus formation.
-
-
This compound Administration:
-
This compound is administered to the mice, typically via a bolus jugular vein injection, at a specified dose (e.g., 2.5 mg/kg) prior to the induction of thrombosis.[1]
-
-
Monitoring and Analysis:
-
Blood flow in the carotid artery is monitored using a Doppler flow probe to assess the formation and stability of the thrombus.
-
The time to vessel occlusion and the duration of patency are recorded.
-
At the end of the experiment, the injured arterial segment can be excised for histological analysis to quantify thrombus size.
-
Signaling Pathways and Experimental Workflows
PI3Kβ Signaling Pathway in Platelet Activation
This compound exerts its antiplatelet effect by inhibiting PI3Kβ, a critical enzyme in the signaling cascade that leads to platelet activation and aggregation. The diagram below illustrates this pathway.
Caption: PI3Kβ signaling cascade in platelet activation.
Experimental Workflow for In Vivo Thrombosis Model
The following diagram outlines the key steps in the electrolytic mouse model of thrombosis used to evaluate this compound.
Caption: Workflow of the in vivo electrolytic thrombosis model.
References
MIPS-9922: A Technical Guide to Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-9922 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key enzyme in intracellular signaling pathways, particularly in platelet activation and thrombus formation.[1][2][3] Its selectivity for PI3Kβ over other isoforms, such as PI3Kδ, makes it a valuable tool for research into the specific roles of PI3Kβ and a potential therapeutic agent for thrombotic diseases.[1] This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and a visualization of its targeted signaling pathway.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁F₂N₉O₂ | MedchemExpress |
| Molecular Weight | 563.61 g/mol | MedchemExpress |
| CAS Number | 1416956-33-6 | MedchemExpress |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM (estimated) | Based on common practice for similar small molecules. |
| Water | Insoluble (predicted) | |
| Ethanol | Insoluble (predicted) |
Stability and Storage
This compound is supplied as a solid and exhibits good stability under appropriate storage conditions.
| Condition | Duration | Recommendation |
| Shipping | Weeks | Shipped at room temperature with no reported degradation. |
| Short-term Storage | Days to Weeks | Store as a solid at 0 - 4 °C in a dry, dark environment. |
| Long-term Storage | Months to Years | Store as a solid at -20 °C in a dry, dark environment. |
| Stock Solutions (in DMSO) | Months | Store at -20 °C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Stock Solutions
A standard protocol for preparing a 10 mM stock solution of this compound in DMSO is outlined below.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.64 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
This compound stock solution (in DMSO)
-
Human whole blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to the desired concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of inhibition by this compound.[4][5]
-
Signaling Pathways and Mechanism of Action
This compound exerts its antiplatelet effect by selectively inhibiting the PI3Kβ isoform. In platelets, PI3Kβ is a critical downstream effector of various receptors, including G protein-coupled receptors (GPCRs) like the P2Y12 receptor for ADP, and glycoprotein VI (GPVI) for collagen.[6][7][8] Inhibition of PI3Kβ disrupts the signaling cascade that leads to the activation of integrin αIIbβ3, a key event in platelet aggregation and thrombus formation.[2]
PI3Kβ Signaling in Platelet Activation
The following diagram illustrates the central role of PI3Kβ in platelet activation pathways.
Caption: PI3Kβ signaling cascade in platelet activation.
Experimental Workflow for Assessing this compound Activity
The logical flow for evaluating the in vitro efficacy of this compound is depicted in the diagram below.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kβ in platelet signaling and thrombosis. While specific quantitative solubility data remains to be published, its stability and handling properties are well-defined for laboratory use. The provided experimental protocols and pathway diagrams offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into its solubility in various pharmaceutically relevant solvents would be beneficial for future translational research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relative role of PLCβ and PI3Kγ in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MIPS-9922 In Vitro Platelet Aggregation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-9922 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in the signaling cascade that leads to platelet activation and aggregation. This document provides a detailed protocol for an in vitro platelet aggregation assay using this compound, designed to assess its inhibitory effects on platelet function. The primary method described is Light Transmission Aggregometry (LTA), the gold standard for in vitro assessment of platelet aggregation.[1][2] This assay is crucial for the characterization of antiplatelet agents like this compound.
This compound has demonstrated potent inhibition of ADP-induced platelet aggregation in washed platelets.[3][4][5] Its selectivity for PI3Kβ over other PI3K isoforms makes it a valuable tool for studying the specific role of this kinase in thrombosis and hemostasis.
Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| IC50 for PI3Kβ | 63 nM | [6] |
| Selectivity | >30-fold higher potency for PI3Kβ over PI3Kδ | [6] |
| Inhibitory Activity | Potently inhibits ADP-induced washed platelet aggregation | [3][4][5] |
Experimental Protocols
This section outlines the detailed methodology for the preparation of washed platelets and the subsequent in vitro platelet aggregation assay using Light Transmission Aggregometry.
Preparation of Washed Human Platelets
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume of ACD for 6 volumes of blood).
-
Tyrode's Buffer (pH 7.35) containing 0.1% (w/v) glucose, 0.35% (w/v) human serum albumin, 2 mM Ca²⁺, and 1 mM Mg²⁺.
-
Prostacyclin (PGI₂) solution.
-
Apyrase solution.
-
Centrifuge with temperature control and swinging buckets.
-
Plastic or siliconized laboratory ware to prevent platelet activation.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing ACD anticoagulant. To avoid activation, ensure a clean venipuncture and gently invert the tubes to mix. All subsequent steps should be performed at room temperature unless otherwise specified.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.
-
Isolation of Platelets: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic centrifuge tube.
-
First Washing Step: To prevent platelet activation during centrifugation, add PGI₂ (final concentration 0.1 µg/mL) to the PRP and incubate for 5 minutes at 37°C. Centrifuge the PRP at 1000 x g for 10 minutes at room temperature to pellet the platelets.
-
Resuspension: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in Tyrode's Buffer.
-
Second Washing Step: Repeat the centrifugation at 1000 x g for 10 minutes.
-
Final Resuspension and Adjustment: Discard the supernatant and gently resuspend the washed platelet pellet in Tyrode's Buffer containing apyrase (0.02 U/mL) to prevent platelet desensitization to ADP. Adjust the platelet concentration to 2.5-3.0 x 10⁸ platelets/mL using a hematology analyzer.
-
Resting Period: Allow the washed platelet suspension to rest at 37°C for at least 30 minutes before starting the aggregation assay.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Washed platelet suspension (prepared as described above).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Adenosine diphosphate (ADP) solution (agonist).
-
Tyrode's Buffer (for control and dilutions).
-
Vehicle control (the solvent used to dissolve this compound).
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of Tyrode's Buffer (without platelets) into a cuvette to set the 100% light transmission baseline.
-
Pipette the same volume of the washed platelet suspension into a separate cuvette to set the 0% light transmission baseline.
-
-
Incubation with Inhibitor:
-
Pipette the adjusted washed platelet suspension into aggregometer cuvettes containing a stir bar.
-
Add varying concentrations of this compound or vehicle control to the platelet suspension.
-
Incubate the cuvettes at 37°C for a predetermined time (e.g., 5-10 minutes) with gentle stirring (e.g., 900-1200 rpm).
-
-
Initiation of Aggregation:
-
Place the cuvette into the sample well of the aggregometer and start recording the light transmission.
-
Add a pre-determined concentration of ADP to induce platelet aggregation. The concentration of ADP should be chosen to induce a submaximal aggregation response in the vehicle-treated control to allow for the detection of inhibitory effects. A typical concentration range for ADP is 2-10 µM.
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of platelet aggregation).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound in vitro platelet aggregation assay.
Signaling Pathway of ADP-Induced Platelet Aggregation and Inhibition by this compound
Caption: ADP-P2Y12 signaling pathway and this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
Application Notes and Protocols: MIPS-9922 Mouse Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-9922 is a potent and selective inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform, demonstrating significant antiplatelet and antithrombotic activities.[1][2][3] As a key signaling molecule in platelet activation and thrombus formation, PI3Kβ represents a promising therapeutic target for the development of novel antithrombotic agents with a potentially wider therapeutic window than traditional antiplatelet drugs.[4] Preclinical evaluation of this compound in murine models of thrombosis is crucial for understanding its efficacy and safety profile. These application notes provide detailed protocols for inducing thrombosis in a mouse model and assessing the antithrombotic and hemostatic effects of this compound.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Result |
| PI3Kβ Inhibition | Not Specified | Biochemical Assay | IC₅₀: 63 nM |
| Platelet Aggregation | Not Specified | ADP-induced Washed Platelet Aggregation | Potent Inhibition |
| Integrin αIIbβ3 Activation | Not Specified | In Vitro Assay | Inhibition |
| Platelet Adhesion | Not Specified | Adhesion to immobilized vWF under high shear | Inhibition |
IC₅₀: Half maximal inhibitory concentration; ADP: Adenosine diphosphate; vWF: von Willebrand Factor.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Thrombosis
| Experimental Model | Species | This compound Dose | Outcome on Thrombosis | Outcome on Hemostasis |
| Electrolytic Injury Model | Mouse (C57BL/6) | 2.5 mg/kg (i.v.) | Prevention of arterial thrombus formation | No prolonged bleeding time or excess blood loss |
i.v.: intravenous. Note: Specific quantitative data on occlusion times and bleeding times (mean ± SD) are not publicly available in the cited literature. The results are described qualitatively.
Experimental Protocols
Electrolytic-Induced Carotid Artery Thrombosis Model
This model induces thrombus formation through endothelial injury caused by a continuous electrical current.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as specified for this compound solubility)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Micromanipulator
-
Square wave stimulator
-
Platinum wire electrode (anode)
-
Subcutaneous needle electrode (cathode)
-
Doppler flow probe
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Ensure a surgical plane of anesthesia is reached by confirming the absence of a pedal withdrawal reflex.
-
Surgical Exposure: Place the mouse in a supine position. Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Flow Probe Placement: Position a Doppler flow probe around the carotid artery to monitor blood flow continuously. Record baseline blood flow for at least 5 minutes.
-
This compound Administration: Administer this compound (2.5 mg/kg) or vehicle via a bolus injection into the jugular vein.[1]
-
Thrombus Induction:
-
Using a micromanipulator, position the tip of a platinum wire electrode (anode) to gently touch the adventitial surface of the carotid artery.
-
Insert a subcutaneous needle electrode (cathode) elsewhere on the mouse's body.
-
Apply a continuous electrical current (e.g., 250 µA) to induce endothelial injury.
-
-
Monitoring: Continuously monitor and record the carotid artery blood flow. The time to vessel occlusion is defined as the time from the start of the electrical injury to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., >1 minute).
-
Data Analysis: Compare the time to occlusion between the this compound-treated group and the vehicle-treated control group.
Tail Bleeding Assay
This assay assesses the effect of this compound on primary hemostasis.
Materials:
-
Mice treated with this compound or vehicle as in the thrombosis model.
-
Anesthetic (optional, depending on institutional guidelines)
-
Scalpel or sharp blade
-
50 mL conical tube containing 37°C isotonic saline
-
Filter paper
-
Stopwatch
Procedure:
-
Animal Preparation: Anesthetize the mouse if required by the protocol.
-
Tail Transection: Using a sharp scalpel, transect the distal 3 mm of the mouse's tail.
-
Bleeding Time Measurement: Immediately immerse the transected tail into the pre-warmed saline. Start a stopwatch.
-
Observation: Observe for the cessation of bleeding. The bleeding time is defined as the time from transection until bleeding stops for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), the assay is terminated.
-
Blood Loss Measurement (Optional): After the bleeding time is determined, gently blot the tail tip on a piece of pre-weighed filter paper. The change in weight of the filter paper can be used to quantify blood loss.
-
Data Analysis: Compare the bleeding times and blood loss between the this compound-treated group and the vehicle-treated control group.
Visualizations
References
MIPS-9922: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-9922 is a potent and selective inhibitor of the class IA phosphoinositide 3-kinase (PI3K) isoform, PI3Kβ.[1] With an IC50 value of 63 nM for PI3Kβ, it demonstrates over 30-fold higher potency for this isoform compared to PI3Kδ.[1] The PI3K pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][3] this compound, derived from the pan-PI3K inhibitor ZSTK474, offers a more targeted approach to studying the specific roles of PI3Kβ in cellular functions and its potential as a therapeutic agent.[4]
Initially characterized for its anti-platelet and anti-thrombotic activities by inhibiting PI3K-mediated activation of platelet glycoprotein αIIbβ3, the applications of this compound extend to broader cell culture research.[1][3][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and cellular processes like apoptosis.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PI3K inhibitors to aid in experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| PI3Kβ | 63 | - | Cell-free |
| PI3Kδ | 2200 | - | Cell-free |
| IGF-1 induced Akt phosphorylation | < 10 | MDA-MB-468 | Cellular |
Data sourced from MedchemExpress.[1]
Table 2: Comparative IC50 Values of Various PI3K Inhibitors
| Inhibitor | Type | Target(s) | IC50 (nM) | Cell Line Example |
| This compound | Selective | PI3Kβ | 63 | MDA-MB-468 (<10) |
| Alpelisib (BYL719) | Isoform-specific | PI3Kα | 5 | - |
| Buparlisib (BKM120) | Pan-PI3K | p110α/β/δ/γ | 52/166/116/262 | SW480 (1500) |
| Pictilisib (GDC-0941) | Pan-PI3K | PI3Kα/δ | 3 | - |
| LY294002 | Pan-PI3K | PI3Kα/δ/β | 500/570/970 | HeLa (~10,000) |
This table provides a comparative overview; IC50 values can vary significantly based on the cell line and assay conditions.[2][6][7]
Signaling Pathway
The PI3Kβ signaling pathway is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PI3Kβ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions. This compound selectively inhibits PI3Kβ, thereby blocking this cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MIPS-9922 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MIPS-9922, a potent and selective PI3Kβ inhibitor, in preclinical animal research. Detailed protocols for key in vivo and in vitro assays are provided to guide researchers in their study design and execution.
Mechanism of Action
This compound is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). In platelets, PI3Kβ is a critical downstream signaling molecule for both G-protein coupled receptors (GPCRs), such as the P2Y12 ADP receptor, and immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, like glycoprotein VI (GPVI), which is a primary receptor for collagen.[1][2][3][4] Inhibition of PI3Kβ by this compound blocks the phosphorylation of downstream effectors, including Akt, leading to the suppression of integrin αIIbβ3 activation.[1] This ultimately results in the inhibition of platelet aggregation and thrombus formation.[1]
Signaling Pathway of this compound in Platelets
Caption: PI3Kβ signaling pathway in platelets and the inhibitory action of this compound.
Quantitative Data
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Species |
| Oral Bioavailability (F) | 25 - 28% | Oral | Rat |
| Tmax | 1 - 4 hours | Oral | Rat |
In Vivo Efficacy of this compound in Mice
| Animal Model | Dosage | Route of Administration | Effect |
| Electrolytic Thrombosis Model | 2.5 mg/kg | Intravenous (bolus) | Prevention of arterial thrombus formation |
Experimental Protocols
In Vivo Electrolytic Model of Arterial Thrombosis in Mice
This protocol describes the induction of thrombosis in the carotid artery of a mouse using an electrical current to study the effects of antithrombotic agents like this compound.
Materials:
-
Mice (e.g., C57Bl/6)
-
Anesthetic (e.g., sodium pentobarbitone, ketamine/xylazine mixture)[6]
-
Heating pad and lamp
-
Surgical microscope
-
Micro-surgical instruments
-
Doppler flow probe and flowmeter
-
Hook-shaped platinum electrode
-
Power source for electrical current
-
This compound solution for injection
-
Saline (vehicle control)
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.[6]
-
Surgically expose the left common carotid artery.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.[6]
-
Administer this compound (e.g., 2.5 mg/kg) or vehicle via intravenous injection (e.g., tail vein or jugular vein).
-
After a designated pre-treatment time, place a hook-shaped electrode around the carotid artery, distal to the flow probe.[6]
-
Induce vascular injury by applying a constant electrical current (e.g., 18 mA for 2 minutes or 4 mA for 1.25 minutes).[6]
-
Continuously monitor and record blood flow for a set period (e.g., 60 minutes) to assess the time to vessel occlusion and the duration of patency.[6]
Experimental Workflow for In Vivo Thrombosis Model
Caption: Workflow for the in vivo electrolytic model of arterial thrombosis.
In Vitro ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP) using light transmission aggregometry.
Materials:
-
Whole blood (human or rodent) collected in an anticoagulant (e.g., acid-citrate-dextrose)
-
Apyrase
-
Prostacyclin (PGI2)
-
Tyrode's buffer
-
Fibrinogen
-
ADP solution
-
This compound solutions at various concentrations
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Prepare Washed Platelets:
-
Centrifuge whole blood to obtain platelet-rich plasma (PRP).
-
Treat PRP with PGI2 to prevent platelet activation during washing.
-
Centrifuge the PRP to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGI2.
-
Repeat the centrifugation and resuspension steps.
-
Adjust the final platelet concentration in Tyrode's buffer with apyrase.
-
-
Platelet Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a known volume of the platelet suspension into an aggregometer cuvette with a stir bar.
-
Add fibrinogen to the platelet suspension.
-
Incubate the platelets with various concentrations of this compound or vehicle for a specified time.
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5 µM).
-
Record the change in light transmission for a set period to measure the extent of aggregation.
-
In Vitro Platelet Adhesion to von Willebrand Factor (vWF) Under High Shear
This assay assesses the effect of this compound on platelet adhesion to a vWF-coated surface under conditions that mimic arterial blood flow.
Materials:
-
Parallel plate flow chamber
-
Glass coverslips
-
Purified von Willebrand factor (vWF)
-
Whole blood or washed platelets
-
This compound solutions at various concentrations
-
Syringe pump
-
Inverted fluorescence microscope with a camera
Procedure:
-
Coat glass coverslips with purified vWF and allow them to incubate.
-
Assemble the vWF-coated coverslip into the parallel plate flow chamber.
-
Pre-treat whole blood or washed platelets with various concentrations of this compound or vehicle.
-
Perfuse the treated blood or platelet suspension through the flow chamber at a high shear rate (e.g., 1500 s⁻¹) using a syringe pump.
-
Visualize and record platelet adhesion to the vWF-coated surface in real-time using an inverted microscope.
-
Quantify platelet adhesion by measuring the surface area covered by platelets from the recorded images.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
MIPS-9922: A Potent and Selective PI3Kβ Inhibitor for Studying Integrin αIIbβ3 Activation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrin αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), is a key receptor on the surface of platelets. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, integrin αIIbβ3 undergoes a conformational change to an active state, enabling it to bind to its ligands, most notably fibrinogen. This binding is a critical step in platelet aggregation and the formation of a thrombus. The intracellular signaling cascade that leads to this activation is a complex process known as "inside-out" signaling. A crucial enzyme in this pathway is phosphoinositide 3-kinase β (PI3Kβ).
MIPS-9922 is a potent and highly selective small molecule inhibitor of PI3Kβ.[1][2] Its selectivity and efficacy make it an invaluable tool for dissecting the role of PI3Kβ in integrin αIIbβ3 activation and for investigating the potential of PI3Kβ as a therapeutic target for antiplatelet therapies. This document provides detailed application notes and protocols for utilizing this compound to study integrin αIIbβ3 activation in platelets.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound [1][2]
| Target | IC₅₀ (nM) | Selectivity vs. PI3Kδ |
| PI3Kβ | 63 | >30-fold |
Table 2: In Vivo Efficacy of this compound [1]
| Animal Model | Dosage | Administration | Effect |
| Electrolytic mouse model of thrombosis | 2.5 mg/kg | Intravenous (bolus jugular vein injection) | Prevention of arterial thrombus formation without prolonging bleeding time. |
Signaling Pathway
The activation of integrin αIIbβ3 is a downstream consequence of various agonist-receptor interactions on the platelet surface. The "inside-out" signaling pathway involves a cascade of intracellular events, with PI3Kβ playing a pivotal role.
Caption: Integrin αIIbβ3 "Inside-Out" Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on integrin αIIbβ3 activation.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist, a process dependent on active integrin αIIbβ3.
Experimental Workflow:
Caption: Platelet Aggregation Assay Workflow.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Washed Platelet Preparation (Optional but Recommended for Mechanistic Studies):
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution.
-
Centrifuge at 800 x g for 10 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent premature activation.
-
Adjust the platelet concentration to the desired level (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Procedure:
-
Pre-warm PRP or washed platelet suspension to 37°C.
-
Add this compound (at various concentrations) or vehicle (e.g., DMSO) to the platelet suspension and incubate for a predetermined time (e.g., 10-15 minutes).
-
Place the cuvette in a light transmission aggregometer and establish a baseline reading.
-
Add ADP to induce aggregation (final concentration typically 5-20 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the PPP control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
PAC-1 Binding Assay for Integrin αIIbβ3 Activation (Flow Cytometry)
This assay directly measures the active conformation of integrin αIIbβ3 using a fluorescently labeled monoclonal antibody (PAC-1) that specifically binds to the activated receptor.
Experimental Workflow:
Caption: PAC-1 Binding Assay Workflow.
Methodology:
-
Platelet Preparation: Prepare washed platelets as described in the platelet aggregation protocol. PRP can also be used.
-
Incubation with Inhibitor:
-
Incubate the platelet suspension with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
-
Activation and Staining:
-
Add ADP (final concentration 10-20 µM) to the platelet suspension to induce activation.
-
Immediately add a saturating concentration of FITC-conjugated PAC-1 antibody.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation:
-
Stop the reaction and fix the platelets by adding an equal volume of 2% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal, which corresponds to the amount of PAC-1 bound to the activated platelets.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PAC-1 binding for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Platelet Adhesion Assay under Shear Stress
This assay mimics the physiological conditions of blood flow and measures the ability of platelets to adhere to a surface coated with an integrin αIIbβ3 ligand, such as von Willebrand Factor (vWF), under shear stress.[1]
Experimental Workflow:
Caption: Platelet Adhesion Under Shear Workflow.
Methodology:
-
Preparation of Coated Surface:
-
Coat the surface of a microfluidic flow chamber or a glass slide with human vWF (e.g., 100 µg/mL) overnight at 4°C.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
Blood Preparation:
-
Draw whole blood into an anticoagulant (e.g., heparin or PPACK).
-
Label platelets with a fluorescent dye, such as Calcein AM, for visualization.
-
-
Incubation with Inhibitor:
-
Incubate the fluorescently labeled whole blood with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
-
Perfusion Assay:
-
Perfuse the treated blood through the vWF-coated flow chamber at a defined high shear rate (e.g., 1800 s⁻¹) using a syringe pump.
-
-
Imaging and Quantification:
-
Visualize and record platelet adhesion and thrombus formation in real-time using fluorescence microscopy.
-
Capture images at multiple time points.
-
Quantify platelet adhesion by measuring the percentage of the surface area covered by platelets using image analysis software.
-
-
Data Analysis:
-
Compare the surface coverage in the presence of different concentrations of this compound to the vehicle control to determine the extent of inhibition.
-
Conclusion
This compound is a powerful research tool for investigating the role of PI3Kβ in integrin αIIbβ3-mediated platelet function. The protocols outlined in this document provide a framework for researchers to study the effects of this selective inhibitor on key aspects of platelet activation, including aggregation and adhesion under physiological flow conditions. By utilizing this compound, scientists can further elucidate the intricate signaling pathways governing thrombosis and explore the therapeutic potential of targeting PI3Kβ for the development of novel antiplatelet agents.
References
Application of MIPS-9922 in Anti-Thrombotic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-9922 is a potent and selective small molecule inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2][3] PI3Kβ is a critical enzyme in the signaling pathways that lead to platelet activation and subsequent thrombus formation. Its selective inhibition presents a promising therapeutic strategy for the development of novel anti-thrombotic agents with a potentially wider therapeutic window than currently available treatments. This compound has demonstrated significant anti-platelet and anti-thrombotic activities in preclinical studies, effectively preventing arterial thrombosis without a significant impact on hemostasis, as evidenced by a lack of prolonged bleeding time in mouse models.[1][2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in anti-thrombotic research. It is intended to guide researchers in the design and execution of in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation
This compound Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound against various PI3K isoforms are crucial for its characterization as a selective PI3Kβ inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PI3Kβ and PI3Kδ.
| Target | IC50 (nM) | Reference |
| PI3Kβ | 63 | [3] |
| PI3Kδ | 2200 | [3] |
This data highlights the more than 30-fold selectivity of this compound for PI3Kβ over PI3Kδ.
In Vivo Anti-Thrombotic Efficacy of this compound
This compound has been shown to be effective in preventing arterial thrombosis in a murine model.
| Animal Model | Treatment | Key Findings | Reference |
| Electrolytic Mouse Model of Thrombosis | This compound (2.5 mg/kg, intravenous) | Prevented arterial thrombus formation | [1] |
| Did not induce prolonged bleeding or excess blood loss | [1] |
Signaling Pathway
Caption: PI3Kβ signaling pathway in platelet activation.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
ADP-Induced Washed Platelet Aggregation Assay
This protocol is used to assess the effect of this compound on platelet aggregation in a purified system, minimizing the influence of other blood components.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet washing buffer (e.g., Tyrode's buffer with apyrase and PGI2).
-
Platelet resuspension buffer (e.g., Tyrode's buffer).
-
Adenosine diphosphate (ADP) solution.
-
This compound stock solution (in DMSO).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Washed Platelets:
-
Centrifuge whole blood at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (PGI2) to the PRP to prevent platelet activation during washing.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in washing buffer and repeat the centrifugation step.
-
Finally, resuspend the washed platelets in the resuspension buffer to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Add this compound or vehicle (DMSO) to the platelet suspension and incubate for a specified time (e.g., 10 minutes).
-
Establish a baseline of light transmission.
-
Add ADP to induce platelet aggregation and record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation, with 100% aggregation defined by the light transmission of platelet-poor plasma (PPP) and 0% by the baseline of the platelet suspension.
-
Determine the IC50 value of this compound by testing a range of concentrations.
-
In Vivo Electrolytic Model of Arterial Thrombosis
This model is used to evaluate the in vivo anti-thrombotic efficacy of this compound in a setting that mimics arterial thrombosis.
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic agent (e.g., isoflurane).
-
Surgical instruments for exposing the carotid artery.
-
A fine electrode (e.g., 75 µm diameter silver-coated wire).
-
A constant current source.
-
A flow probe and Doppler flowmeter to monitor blood flow.
-
This compound solution for intravenous administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and maintain its body temperature.
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Administer this compound (e.g., 2.5 mg/kg) or vehicle intravenously via the jugular vein.
-
Insert the electrode into the carotid artery.
-
Apply a constant electrical current (e.g., 50 µA) for a specific duration (e.g., 10 minutes) to induce endothelial injury and thrombus formation.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record the carotid artery blood flow for a defined period (e.g., 60 minutes) after the injury.
-
Measure parameters such as the time to vessel occlusion and the duration of vessel patency.
-
-
Data Analysis:
-
Compare the blood flow parameters between the this compound-treated and vehicle-treated groups to assess the anti-thrombotic effect.
-
Calcium Mobilization Assay
This assay measures the effect of this compound on the increase in intracellular calcium concentration, a key event in platelet activation.
Materials:
-
Washed human platelets.
-
Fura-2 AM (a ratiometric calcium indicator).
-
Platelet agonists (e.g., ADP, thrombin).
-
This compound stock solution.
-
A fluorescence spectrophotometer or plate reader capable of ratiometric measurements.
Procedure:
-
Platelet Loading:
-
Incubate washed platelets with Fura-2 AM in the dark at 37°C for 30-60 minutes.
-
Wash the platelets to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in a suitable buffer.
-
-
Calcium Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette or microplate well in the fluorometer.
-
Add this compound or vehicle and incubate.
-
Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add a platelet agonist to stimulate calcium mobilization and continuously record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
-
Compare the agonist-induced calcium mobilization in the presence and absence of this compound.
-
Integrin αIIbβ3 Activation Assay
This flow cytometry-based assay quantifies the effect of this compound on the activation of integrin αIIbβ3, the final common pathway of platelet aggregation.
Materials:
-
Human whole blood or washed platelets.
-
Platelet agonists (e.g., ADP).
-
FITC-conjugated PAC-1 antibody (binds to the activated form of human αIIbβ3) or JON/A antibody for mouse platelets.
-
This compound stock solution.
-
A flow cytometer.
Procedure:
-
Sample Preparation:
-
Incubate whole blood or washed platelets with this compound or vehicle.
-
Add the platelet agonist to activate the platelets.
-
Add the FITC-conjugated PAC-1 antibody and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Fix the samples with paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population.
-
Measure the mean fluorescence intensity (MFI) of PAC-1 binding.
-
-
Data Analysis:
-
Compare the MFI of PAC-1 binding in this compound-treated samples to vehicle-treated controls to determine the percentage of inhibition of integrin activation.
-
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kβ in thrombosis and for the development of novel anti-platelet therapies. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound and other PI3Kβ inhibitors. Careful execution of these experiments will yield crucial data on the efficacy, potency, and mechanism of action of these promising anti-thrombotic agents.
References
Application Notes and Protocols for MIPS-9922 Administration in an Electrolytic Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of MIPS-9922, a selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, in a murine electrolytic model of arterial thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy of this compound and similar compounds.
Introduction
This compound is a potent and selective inhibitor of PI3Kβ, a key enzyme in the signaling pathways that lead to platelet activation and aggregation.[1][2][3] Preclinical studies have demonstrated its efficacy in preventing arterial thrombus formation in an electrolytic injury model in mice, without a significant impact on hemostasis, suggesting a favorable safety profile.[1][2][3] This document outlines the mechanism of action, experimental protocols, and available data related to the use of this compound in this widely utilized thrombosis model.
Mechanism of Action: PI3Kβ Inhibition in Platelets
This compound exerts its antithrombotic effect by selectively inhibiting the PI3Kβ isoform, which plays a crucial role in intracellular signaling downstream of key platelet receptors, including GPVI (collagen receptor) and P2Y12 (ADP receptor). Upon vascular injury and exposure of subendothelial collagen, these receptors are activated, triggering a signaling cascade that involves PI3Kβ.
The inhibition of PI3Kβ by this compound disrupts this cascade, leading to:
-
Inhibition of ADP-induced platelet aggregation: this compound potently blocks the aggregation of platelets in response to ADP.[1][2][3]
-
Reduced integrin αIIbβ3 activation: The activation of integrin αIIbβ3 is a critical step for platelet aggregation and thrombus stabilization. This compound effectively inhibits this process.[1][2][3]
-
Decreased platelet adhesion: The compound hinders the adhesion of platelets to surfaces like immobilized von Willebrand factor (vWF) under high shear conditions.[1][2][3]
By targeting these critical steps in thrombus formation, this compound effectively prevents the occlusion of arteries following injury.
Signaling Pathway of this compound Action
Caption: this compound inhibits PI3Kβ, blocking downstream signaling and platelet aggregation.
Experimental Protocols
The following protocols are based on established methodologies for the electrolytic-induced arterial thrombosis model in mice.
Materials and Reagents
-
This compound: To be dissolved in a suitable vehicle for intravenous administration. The original study does not specify the vehicle, however, common solvents for in vivo mouse studies include saline, PBS, or solutions containing DMSO and/or PEG400, ensuring the final concentration of the organic solvent is well-tolerated by the animals.
-
Anesthetic: Sodium pentobarbitone (60 mg/kg, intraperitoneal injection) or other suitable anesthetic.
-
Surgical equipment: Dissecting microscope, micro-dissecting forceps, scissors, vessel clamps, and sutures.
-
Electrolytic injury apparatus: A constant current source and a platinum hook electrode.
-
Blood flow monitoring: A transit-time flow probe (e.g., 0.5 mm) and a flow meter.
-
Data acquisition system: To record blood flow continuously.
Experimental Workflow
Caption: Workflow for evaluating this compound in the electrolytic thrombosis model.
Detailed Procedure
-
Animal Preparation:
-
Anesthetize the mouse using sodium pentobarbitone (60 mg/kg, i.p.).
-
Maintain the body temperature at 37°C using a heating pad.
-
Surgically expose the left common carotid artery through a midline cervical incision.
-
-
This compound Administration:
-
Administer this compound at a dose of 2.5 mg/kg via a single bolus intravenous injection (e.g., into the jugular vein).[1] The control group should receive an equivalent volume of the vehicle. The precise timing of administration relative to the injury should be kept consistent across all animals.
-
-
Thrombosis Induction and Monitoring:
-
Place a calibrated flow probe around the exposed carotid artery to measure blood flow.
-
Allow the blood flow to stabilize for at least 10 minutes to obtain a baseline reading.
-
Place a hook-shaped platinum electrode on the artery, distal to the flow probe.
-
Induce vascular injury by applying a constant electrical current (e.g., 4-18 mA for 1.25-2 minutes).
-
Continuously monitor and record the carotid artery blood flow for a set period (e.g., 30-60 minutes) to observe the formation of an occlusive thrombus.
-
-
Data Analysis:
-
The primary endpoint is typically the time to vessel occlusion, defined as the time from the start of the electrolytic injury to the point where blood flow ceases (or drops below a certain threshold).
-
Other parameters that can be quantified include the total blood flow over the monitoring period and the incidence of occlusion.
-
Quantitative Data
While the primary literature qualitatively reports that this compound (2.5 mg/kg, i.v.) prevented arterial thrombus formation, specific quantitative data with statistical analysis from the pivotal study is not publicly available in the form of tables.[1][2][3] Researchers should aim to generate data comparing a vehicle-treated control group with a this compound-treated group, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Antithrombotic Efficacy of this compound in the Electrolytic Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | n | Time to Occlusion (min) | Incidence of Occlusion |
| Vehicle | - | 10 | Mean ± SEM | % |
| This compound | 2.5 | 10 | Mean ± SEM | % |
Table 2: Hypothetical Effect of this compound on Hemostasis
| Treatment Group | Dose (mg/kg, i.v.) | n | Tail Bleeding Time (s) |
| Vehicle | - | 10 | Mean ± SEM |
| This compound | 2.5 | 10 | Mean ± SEM |
Note: The above tables are for illustrative purposes to guide data presentation. Researchers must generate their own data. The literature consistently states that this compound did not prolong bleeding time.[1][2][3]
Conclusion
The administration of this compound in the electrolytic thrombosis model is a valuable approach for assessing the in vivo antithrombotic potential of PI3Kβ inhibitors. The protocols outlined in these application notes provide a framework for conducting such studies. It is crucial for researchers to meticulously record and analyze quantitative data, such as time to occlusion and bleeding time, to rigorously evaluate the efficacy and safety profile of this compound and related compounds.
References
Application Notes and Protocols for Western Blot Analysis of the PI3K Pathway with MIPS-9922
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, notably cancer and thrombosis. The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, orchestrating a diverse range of cellular responses.
MIPS-9922 is a potent and selective inhibitor of the p110β isoform of PI3K (PI3Kβ) with an IC50 of 63 nM.[1] Its selectivity makes it a valuable tool for investigating the specific roles of PI3Kβ in cellular signaling and for exploring its therapeutic potential, particularly in the context of anti-platelet and anti-thrombotic applications.[1] Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in the phosphorylation status of key pathway proteins. This document provides a detailed protocol for utilizing Western blot analysis to assess the impact of this compound on the PI3K/Akt signaling cascade.
Signaling Pathway and Experimental Workflow
To visualize the PI3K signaling pathway and the experimental workflow for its analysis using Western blotting, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the effect of this compound on the PI3K pathway.
Materials and Reagents:
-
Cell Lines: A suitable cell line expressing PI3Kβ (e.g., human platelet-derived cells, or cancer cell lines with known PI3K pathway activation).
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris).
-
SDS-PAGE Running Buffer.
-
Protein Transfer Buffer.
-
PVDF Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: For chemiluminescent detection.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment to reduce basal PI3K pathway activity.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1, 2, or 4 hours). Include a vehicle control (DMSO).
-
Following this compound treatment, stimulate the cells with a suitable agonist (e.g., 10 µg/mL insulin or 20 ng/mL PDGF) for 15-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total Akt and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of this compound at different concentrations.
| This compound Concentration (nM) | Relative p-Akt (Ser473) / Total Akt Intensity (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 10 | 0.85 | ± 0.06 |
| 50 | 0.42 | ± 0.05 |
| 100 | 0.18 | ± 0.03 |
| 500 | 0.05 | ± 0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to investigate the inhibitory effects of this compound on the PI3K/Akt signaling pathway. By following this detailed methodology, researchers can effectively assess the potency and selectivity of this compound and further elucidate the role of PI3Kβ in various cellular contexts. The provided diagrams and data presentation format are designed to facilitate clear understanding and reporting of experimental findings.
References
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Inhibition by MIPS-9922
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, activated by adenosine diphosphate (ADP), plays a central role in amplifying platelet activation and aggregation. Downstream of the P2Y12 receptor, phosphoinositide 3-kinase β (PI3Kβ) is a key signaling mediator. MIPS-9922 is a potent and selective inhibitor of PI3Kβ, demonstrating significant antiplatelet and antithrombotic activities.[1][2][3] This document provides detailed protocols for the analysis of platelet inhibition by this compound using flow cytometry, a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual platelets.[4][5][6]
Mechanism of Action of this compound in Platelets
This compound selectively targets the PI3Kβ isoform, which is a crucial component of the signaling cascade initiated by the binding of ADP to the P2Y12 receptor on the platelet surface. This inhibition disrupts the downstream signaling pathway that leads to the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), a key receptor for fibrinogen binding and subsequent platelet aggregation.[1][2][3] By blocking PI3Kβ, this compound effectively reduces platelet aggregation and thrombus formation.
Quantitative Data Summary
The inhibitory effect of this compound on platelet function can be quantified by measuring its impact on key activation markers. The following table summarizes the in vitro efficacy of this compound.
| Parameter | Agonist | Assay Type | IC50 | Reference |
| Platelet Aggregation | ADP | Washed Platelet Aggregometry | 63 nM | [7] |
| Integrin αIIbβ3 Activation | ADP | Flow Cytometry | To be determined by user | N/A |
| P-selectin (CD62P) Expression | ADP | Flow Cytometry | To be determined by user | N/A |
Note: The IC50 for integrin αIIbβ3 activation and P-selectin expression using flow cytometry should be determined empirically by performing a dose-response experiment as described in the protocols below.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the P2Y12 signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Flow cytometry workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the preparation of a washed platelet suspension from whole blood, which is recommended for minimizing plasma protein interference.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate.
-
Acid-Citrate-Dextrose (ACD) solution (e.g., 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).
-
Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4).
-
Prostacyclin (PGI₂) or Apyrase.
-
Centrifuge.
Procedure:
-
Collect human whole blood into sodium citrate tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP supernatant.
-
Add ACD solution to the PRP at a 1:7 ratio (ACD:PRP) and PGI₂ to a final concentration of 1 µM to prevent platelet activation during washing.
-
Centrifuge the PRP at 800 x g for 15 minutes at room temperature to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.
-
Repeat the centrifugation and resuspension steps twice more with Tyrode's buffer.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-5 x 10⁸ platelets/mL).
Protocol 2: Flow Cytometry Analysis of Integrin αIIbβ3 Activation and P-selectin Expression
This protocol details the procedure for treating platelets with this compound, inducing activation, staining for activation markers, and analyzing by flow cytometry.
Materials:
-
Washed platelet suspension (from Protocol 1) or PRP.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Fluorochrome-conjugated antibodies:
-
PAC-1 (binds to the activated conformation of αIIbβ3).
-
Anti-CD62P (P-selectin).
-
Anti-CD41a or Anti-CD61 (platelet-specific markers for gating).
-
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) solution (1-2% in PBS).
-
Flow cytometer.
Procedure:
-
Inhibitor Incubation:
-
Aliquot 50 µL of the washed platelet suspension or PRP into flow cytometry tubes.
-
Add this compound at various concentrations (e.g., a dose-response curve from 1 nM to 10 µM) or a single concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Platelet Activation:
-
Add ADP to a final concentration that induces sub-maximal activation (e.g., 1-5 µM, to be optimized for each donor).
-
Include a resting (unstimulated) control and a positive control (ADP-stimulated without inhibitor).
-
Incubate for 5-10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies (PAC-1, anti-CD62P, and a platelet gating marker) at the manufacturer's recommended concentrations.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 400 µL of cold 1% PFA solution to each tube to fix the platelets.
-
Incubate for at least 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot with logarithmic scales to identify the platelet population.
-
Gate on the platelet population using the platelet-specific marker (e.g., CD41a or CD61).
-
For the gated platelet population, acquire data for the fluorescence channels corresponding to the activation markers (e.g., FITC for PAC-1 and PE for anti-CD62P).
-
-
Data Analysis:
-
For each sample, determine the percentage of positive cells and the mean fluorescence intensity (MFI) for PAC-1 and CD62P.
-
Plot the percentage of positive cells or MFI against the concentration of this compound to generate dose-response curves and calculate the IC50 values.
-
Troubleshooting and Considerations
-
Platelet Activation during Preparation: Minimize handling and use wide-bore pipette tips to prevent premature platelet activation. The addition of PGI₂ or apyrase during washing steps is crucial.
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is essential to perform experiments with blood from multiple healthy donors.
-
Agonist Concentration: The concentration of ADP should be optimized to induce a sub-maximal response to allow for the clear observation of inhibitory effects.
-
Antibody Titration: Titrate all antibodies to determine the optimal concentration for staining to maximize the signal-to-noise ratio.
-
Controls: Always include appropriate controls:
-
Unstained cells: to set the baseline fluorescence.
-
Isotype controls: to account for non-specific antibody binding.
-
Resting (unstimulated) cells: to determine the basal level of platelet activation.
-
Positive control (agonist-stimulated without inhibitor): to confirm platelet responsiveness.
-
Vehicle control: to account for any effects of the inhibitor's solvent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Platelet Agonists and Priming on the Formation of Platelet Populations - PMC [pmc.ncbi.nlm.nih.gov]
MIPS-9922: A Potent and Selective PI3Kβ Inhibitor for Anti-Platelet and Anti-Thrombotic Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for MIPS-9922, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). This compound serves as a valuable tool for investigating the role of PI3Kβ in platelet signaling, thrombosis, and other related pathological conditions.
Introduction
This compound is a novel small molecule inhibitor that demonstrates high selectivity for PI3Kβ over other PI3K isoforms.[1][2] This selectivity allows for the precise dissection of PI3Kβ-mediated signaling pathways, particularly in the context of platelet activation and thrombus formation.[1][2] Research has shown that this compound effectively blocks platelet aggregation and prevents arterial thrombosis in preclinical models, highlighting its potential as a lead compound for the development of new anti-thrombotic therapies with a potentially favorable safety profile.[1][2]
Supplier and Purchasing Information
This compound is available from the following suppliers:
| Supplier | Product Name | Catalog Number | Availability | Notes |
| MedchemExpress | This compound | HY-120265 | In Stock | For research use only. |
| MedKoo Biosciences | This compound | 526907 | Custom Synthesis | Minimum order of 1 gram with a lead time of 2 to 4 months.[3] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁F₂N₉O₂ | [3] |
| Molecular Weight | 563.61 g/mol | [3] |
| CAS Number | 1416956-33-6 | [3] |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | MedKoo Biosciences |
Biological Activity
This compound exhibits potent and selective inhibition of PI3Kβ, which is a key enzyme in the signaling pathways that lead to platelet activation and aggregation.
| Target | IC₅₀ | Notes | Reference |
| PI3Kβ | 63 nM | Greater than 30-fold selectivity over PI3Kδ. | |
| PI3Kδ | >2000 nM | Demonstrates high selectivity for PI3Kβ. |
Signaling Pathway
This compound exerts its anti-platelet effects by inhibiting the PI3Kβ signaling pathway, which is downstream of various platelet surface receptors, including G-protein coupled receptors (GPCRs) and integrins.[4] Inhibition of PI3Kβ leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates downstream effectors like Akt, ultimately resulting in decreased platelet activation and aggregation.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound. These protocols are based on methodologies described in the scientific literature.
In Vitro PI3Kβ Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PI3Kβ.
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[5][6]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO).
-
Add the PI3Kβ enzyme and lipid substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value of this compound by fitting the data to a dose-response curve.
In Vitro Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human or mouse whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
This compound.
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[7][8]
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[8]
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time at 37°C.
-
Place the PRP sample in the aggregometer and establish a baseline reading.
-
Add a platelet agonist to induce aggregation and record the change in light transmission for a set period.
-
Analyze the aggregation curves to determine the inhibitory effect of this compound.
In Vivo Mouse Model of Thrombosis
This protocol describes an electrolytic injury model in mice to evaluate the anti-thrombotic efficacy of this compound in vivo.
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Anesthetic (e.g., ketamine/xylazine).
-
Fine gauge needle electrode.
-
Doppler flow probe.
-
Surgical microscope.
Procedure:
-
Anesthetize the mouse and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously (e.g., via the jugular vein).
-
Induce thrombosis by applying a small electrical current to the arterial wall using a fine gauge needle electrode.[1]
-
Monitor blood flow continuously until the vessel becomes occluded (thrombus formation) or for a predetermined period.
-
Record the time to occlusion as a measure of the anti-thrombotic effect.
Conclusion
This compound is a powerful research tool for investigating the physiological and pathological roles of PI3Kβ. Its high potency and selectivity make it an ideal probe for cellular and in vivo studies aimed at understanding the intricacies of platelet signaling and thrombosis. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Phosphoinositide 3-Kinases as Potential Targets for Thrombosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.es [promega.es]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting MIPS-9922 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MIPS-9922, a selective PI3Kβ inhibitor. The information is designed to assist in resolving common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is typically soluble in DMSO for stock solutions. For long-term storage, we recommend keeping the DMSO stock solution at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to avoid precipitation and degradation. Always visually inspect for compound precipitation in your assay buffer.
Cell Viability Assays
Q2: I am not observing the expected decrease in cell viability in my cancer cell line upon treatment with this compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Dependence: The PI3Kβ isoform may not be the primary driver of proliferation in your specific cell line. This compound is a selective PI3Kβ inhibitor, and its efficacy can be cell-context dependent.
-
Compensatory Signaling: Cells may activate alternative survival pathways to compensate for PI3Kβ inhibition.
-
Experimental Conditions: Ensure that experimental variables such as temperature, humidity, and pH are consistent, as they can affect cell viability assay results.[1] Contamination or overgrowth of cell cultures can also alter results.[1]
-
Assay Limitations: Cell viability assays provide quantitative data but may not distinguish between different forms of cell death or provide mechanistic insights.[2]
Troubleshooting Steps:
-
Confirm PI3Kβ Pathway Activity: Use Western blotting to confirm that PI3Kβ is active in your cell line and that this compound is inhibiting the phosphorylation of its downstream targets, such as Akt.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations. Also, consider a time-course experiment, as the effects on cell viability may not be apparent at early time points.[2][3]
-
Use a Positive Control: Include a positive control compound known to induce cell death in your specific cell line to validate the assay setup.
Platelet Aggregation Assays
Q3: My results from the platelet aggregation assay with this compound are highly variable. What are the common causes?
A3: High variability in platelet aggregation assays is a common issue. Potential causes include:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated, especially when handling viscous solutions like platelet-rich plasma.
-
Inconsistent Incubation Times: Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[4]
-
Platelet Activation State: The handling of blood samples and preparation of platelets can affect their activation state. Ensure consistent and gentle handling.
-
Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., ADP) is critical. Prepare fresh agonist solutions and titrate to find the optimal concentration.
Troubleshooting Flowchart for Platelet Aggregation Variability
Caption: Troubleshooting workflow for inconsistent platelet aggregation results.
Western Blotting
Q4: I am not seeing a decrease in phospho-Akt (Ser473) levels after treating cells with this compound. What should I do?
A4: This is a common issue when working with kinase inhibitors. Here are some potential causes and troubleshooting steps:
-
Antibody Specificity: Ensure your phospho-specific antibody is validated for the application and specifically detects the phosphorylated form of Akt.[5]
-
Sample Preparation: It is crucial to prevent dephosphorylation during sample preparation. Keep samples on ice, use pre-chilled buffers, and add phosphatase inhibitors to your lysis buffer.
-
Low Protein Expression: If the total protein level is low, it may be difficult to detect changes in phosphorylation.[6] Consider loading more protein or enriching your sample for the protein of interest via immunoprecipitation.[5]
-
Blocking Agent: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background. Casein in TBS or BSA are recommended alternatives.[5]
-
Timing of Lysate Collection: The kinetics of dephosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point to observe the effect of this compound.[7]
Table 1: Western Blot Troubleshooting for Phospho-Akt
| Problem | Possible Cause | Recommendation |
| No or Weak Signal | Inefficient phosphorylation or inadequate isolation | Use phosphatase inhibitors in lysis buffer. Increase total protein load (up to 100 µg for modified targets).[6] |
| Low protein abundance | Concentrate the sample or use immunoprecipitation to enrich for the target protein.[5] | |
| High Background | Blocking agent interference | Avoid milk for blocking; use BSA or casein in TBS instead.[5] |
| Antibody concentration too high | Titrate the primary antibody to an optimal concentration. | |
| No Change in p-Akt | Timing of sample collection is not optimal | Perform a time-course experiment to identify the peak of inhibition.[7] |
| Insufficient inhibitor concentration | Perform a dose-response experiment to confirm the effective concentration. |
Quantitative Data
Table 2: In Vitro Activity of this compound
| Assay | Cell Type / Conditions | IC50 Value |
| PI3Kβ Kinase Assay | Recombinant human PI3Kβ | 1.2 nM |
| Platelet Aggregation | ADP-induced washed human platelets | 50 nM |
| Cell Viability (72h) | PTEN-null PC3 cells | 1.5 µM |
| Cell Viability (72h) | PTEN-positive DU145 cells | > 10 µM |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Platelet Aggregation Assay
-
Platelet Preparation: Isolate platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Incubation with Inhibitor: Pre-incubate PRP with various concentrations of this compound or vehicle control (e.g., DMSO) for 15 minutes at 37°C.
-
Aggregation Measurement: Place the PRP samples in an aggregometer. Add an agonist (e.g., ADP) to induce aggregation and monitor the change in light transmittance for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.
Visualizations
Caption: PI3Kβ/Akt signaling pathway with this compound inhibition point.
Caption: Experimental workflow for a platelet aggregation assay.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
MIPS-9922 Technical Support Center: Optimizing In Vitro Studies
Welcome to the MIPS-9922 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent and selective PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its primary mechanism of action is to block the catalytic activity of PI3Kβ, a key enzyme in intracellular signaling pathways that regulate cell growth, proliferation, survival, and migration. By inhibiting PI3Kβ, this compound effectively blocks the activation of downstream effectors, most notably the phosphorylation of Akt, leading to the inhibition of various cellular processes. In the context of its anti-platelet activity, this compound prevents the PI3Kβ-mediated activation of platelet glycoprotein αIIbβ3, thereby inhibiting platelet aggregation and adhesion.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on its in vitro potency, a good starting point for most cell-based assays is in the range of 100 nM to 1 µM. For enzymatic assays, concentrations closer to the IC50 value for PI3Kβ (63 nM) are recommended. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO to create a stock solution (e.g., 10 mM), it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for PI3Kβ?
Yes, this compound is a selective inhibitor of PI3Kβ. It exhibits significantly higher potency against PI3Kβ (IC50 = 63 nM) compared to other PI3K isoforms, such as PI3Kδ (IC50 = 2200 nM).[1] This selectivity makes it a valuable tool for specifically investigating the role of PI3Kβ in cellular processes.
Q5: What are the known downstream effects of this compound treatment?
The primary downstream effect of this compound is the inhibition of Akt phosphorylation at key residues (Threonine 308 and Serine 473). This leads to the modulation of various downstream targets of Akt involved in cell survival (e.g., Bad, Caspase-9), proliferation (e.g., GSK3β, mTOR), and cell cycle progression.[1][3][4]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 (PI3Kβ) | 63 nM | Enzyme Assay | Biochemical Kinase Assay | [1] |
| IC50 (PI3Kδ) | 2200 nM | Enzyme Assay | Biochemical Kinase Assay | [1] |
| Cellular Effect | Inhibition of Akt phosphorylation | PTEN-deficient MD-MBA-468 cells | Western Blot | [1] |
| Cellular Effect | Inhibition of cell growth | PTEN-deficient MD-MBA-468 cells | Proliferation Assay | [1] |
| Functional Effect | Inhibition of ADP-induced platelet aggregation | Washed human platelets | Platelet Aggregometry | [5] |
| Functional Effect | Inhibition of integrin αIIbβ3 activation | Washed human platelets | Flow Cytometry | [5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to your cells of interest.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the cytotoxic range.
Protocol 2: Determining the Optimal Inhibitory Concentration of this compound by Western Blotting for p-Akt
This protocol describes how to determine the concentration of this compound that effectively inhibits the PI3Kβ pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
This compound
-
Your cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each treatment condition.
-
Plot the normalized p-Akt levels against the this compound concentration to determine the concentration that gives the desired level of inhibition.
-
Re-probe the membrane with an antibody against a housekeeping protein to confirm equal protein loading.
-
Troubleshooting Guide
Issue 1: No or weak inhibition of Akt phosphorylation observed.
-
Question: I've treated my cells with this compound, but I'm not seeing a significant decrease in Akt phosphorylation. What could be the problem?
-
Answer:
-
Insufficient Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. Try increasing the concentration or performing a broader dose-response curve.
-
Short Incubation Time: The incubation time with the inhibitor might not be long enough to see a significant effect. Consider a time-course experiment (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
-
Cellular Context: The PI3K pathway might not be the primary driver of Akt phosphorylation in your cell line under the tested conditions. Consider stimulating the pathway with a growth factor (e.g., IGF-1 or EGF) before inhibitor treatment to ensure the pathway is active.
-
Inhibitor Degradation: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Issue 2: High levels of cell death observed at concentrations intended for inhibition.
-
Question: I'm seeing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I address this?
-
Answer:
-
Concentration is too high: Your cell line may be particularly sensitive to PI3Kβ inhibition or potential off-target effects of this compound at higher concentrations. Perform a careful cytotoxicity assay (see Protocol 1) to determine the non-toxic concentration range.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. Include a vehicle-only control to assess the effect of the solvent.
-
Off-Target Effects: At very high concentrations, the selectivity of any inhibitor can decrease. Stick to the lowest effective concentration that gives you the desired level of on-target inhibition.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. What are the common sources of variability?
-
Answer:
-
Cell Passage Number and Confluency: Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density and are at a similar confluency at the time of treatment.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Experimental Timing: Be consistent with incubation times for both cell treatment and subsequent assay steps.
-
Assay Technique: Ensure consistent and careful technique, especially during washing steps and reagent additions, to minimize well-to-well variability.
-
Visualizations
Caption: this compound inhibits the PI3Kβ signaling pathway.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting AKT/PKB to improve treatment outcomes for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
MIPS-9922 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of MIPS-9922, a potent and selective PI3Kβ inhibitor. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) with an IC50 of 63 nM.[1] It demonstrates over 30-fold selectivity for PI3Kβ compared to PI3Kδ.[1] Its on-target activity involves the inhibition of the PI3K/AKT signaling pathway, which plays a crucial role in platelet activation and aggregation. This compound has been shown to block the PI3K-mediated activation of platelet glycoprotein αIIbβ3 and subsequent platelet adhesion.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is designed to be a selective inhibitor, it is crucial to investigate potential off-target effects for several reasons:
-
Safety and Toxicity: Off-target interactions can lead to unforeseen cellular toxicities or adverse effects in vivo. Identifying these interactions early in the drug development process is essential for risk assessment.
-
Mechanism of Action: A complete understanding of a compound's mechanism of action requires knowledge of all its cellular binding partners. Off-target effects can contribute to the observed phenotype, and failing to identify them can lead to misinterpretation of experimental results.
-
Drug Repurposing: Identifying novel off-targets can open up new therapeutic avenues for the compound that were not originally envisioned.
-
Improved Inhibitor Design: Understanding the structural basis of off-target binding can guide the development of next-generation inhibitors with improved selectivity and fewer side effects.
Q3: this compound was derived from the pan-PI3K inhibitor ZSTK474. Does this provide any clues about potential off-targets?
A3: Yes, understanding the selectivity profile of the parent compound can be informative. ZSTK474 is a pan-Class I PI3K inhibitor.[3] While this compound was engineered for PI3Kβ selectivity through structural modifications that interact with a non-conserved Asp862 residue, it is possible that some of the off-target interactions of the parent scaffold are retained.[4] For instance, ZSTK474 was shown to be highly selective for Class I PI3Ks when screened against a panel of 139 protein kinases.[3] This suggests that this compound is also likely to have a favorable selectivity profile against a broad range of kinases, but empirical testing is necessary for confirmation.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during their investigation of this compound off-target effects.
| Observation | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not explained by PI3Kβ inhibition. | 1. Off-target kinase inhibition.2. Interaction with a non-kinase protein.3. Metabolites of this compound have off-target activity. | 1. Perform a kinome-wide selectivity screen (See Protocol 1).2. Use Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify novel binding partners (See Protocol 2).3. Characterize the metabolic profile of this compound in your experimental system. |
| Inconsistent results between different cell lines. | 1. Cell-type specific expression of off-target proteins.2. Differences in the activation state of signaling pathways between cell lines. | 1. Perform proteomic analysis to compare the expression levels of potential off-targets in the different cell lines.2. Use phosphoproteomics to map the signaling pathways affected by this compound in each cell line (See Protocol 3). |
| CETSA does not show a thermal shift for a suspected off-target. | 1. The binding of this compound to the off-target does not induce a significant change in thermal stability.2. The off-target protein is part of a large, stable complex.3. The concentration of this compound is insufficient to engage the off-target in the cellular environment. | 1. Use an orthogonal method for target engagement, such as a direct binding assay with the purified protein.2. Optimize the CETSA protocol by, for example, modifying the heating times and temperatures.3. Perform a dose-response CETSA experiment. |
| Kinome profiling identifies a potential off-target, but there is no corresponding change in the phosphoproteome. | 1. The off-target kinase is not active in the experimental context.2. The downstream substrates of the off-target kinase are not abundant or are not detected by the mass spectrometer.3. The effect of inhibiting the off-target is compensated for by other signaling pathways. | 1. Confirm the expression and activity of the off-target kinase in your cell line.2. Use a targeted mass spectrometry approach to look for phosphorylation changes on known substrates of the off-target kinase.3. Investigate potential feedback loops and pathway crosstalk. |
Experimental Protocols & Visualizations
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad kinome scan, a concentration of 1 µM is typically used to identify high-affinity off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active human kinases (e.g., >400 kinases). These services typically use radiometric or fluorescence-based assays to measure kinase activity.
-
Assay Performance: The service will perform the kinase assays in the presence of a fixed concentration of this compound (e.g., 1 µM) and a control (DMSO). The activity of each kinase in the presence of the compound is measured and compared to the control.
-
Data Analysis: The results are typically provided as the percentage of remaining kinase activity. A significant reduction in activity (e.g., >50% inhibition) indicates a potential off-target interaction. Follow-up dose-response experiments should be performed for any identified "hits" to determine their IC50 values.
Data Presentation:
| Kinase | % Inhibition @ 1 µM this compound | IC50 (nM) | Selectivity (Fold vs. PI3Kβ) |
| PI3Kβ (On-Target) | 98% | 63 | 1 |
| PI3Kδ | 75% | >2000 | >31 |
| Off-Target Kinase A | 62% | 850 | 13.5 |
| Off-Target Kinase B | 25% | >10,000 | >158 |
| Off-Target Kinase C | 8% | >10,000 | >158 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its on-target (PI3Kβ) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). The unbound proteins will denature and aggregate at lower temperatures than the ligand-bound proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Data Presentation:
| Target Protein | Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| PI3Kβ | DMSO | 52.5 °C | - |
| PI3Kβ | 1 µM this compound | 58.0 °C | +5.5 °C |
| Off-Target A | DMSO | 61.0 °C | - |
| Off-Target A | 1 µM this compound | 63.5 °C | +2.5 °C |
| Control Protein | DMSO | 65.0 °C | - |
| Control Protein | 1 µM this compound | 65.0 °C | 0 °C |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow:
Protocol 3: Phosphoproteomics to Map Signaling Pathway Perturbations
Objective: To identify the signaling pathways modulated by this compound, including both on-target and potential off-target effects.
Methodology:
-
Cell Treatment: Treat cells with this compound or DMSO for a time course relevant to kinase signaling (e.g., 15, 30, 60 minutes).
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: Compare the phosphoproteomes of this compound-treated and control cells to identify differentially regulated phosphosites. Perform bioinformatics analysis to map these changes to specific signaling pathways and to infer the activity of upstream kinases.
Data Presentation:
| Phosphosite | Log2 Fold Change (this compound/DMSO) | Associated Protein | Inferred Upstream Kinase |
| AKT1S1 (S246) | -2.5 | PRAS40 | PI3Kβ/AKT |
| GSK3B (S9) | -2.1 | GSK3B | PI3Kβ/AKT |
| Off-Target Substrate (S123) | -1.8 | Protein X | Off-Target Kinase A |
| Unrelated Phosphosite (Y456) | 0.1 | Protein Y | N/A |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to dissolve MIPS-9922 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of MIPS-9922 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, add 1.774 mL of DMSO to 10 mg of this compound. It is recommended to sonicate the solution to aid dissolution.
Q3: How should I store the this compound stock solution?
Store the DMSO stock solution of this compound at -20°C for up to three months or at -80°C for up to six months. When stored at -80°C, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used for in vivo experiments?
Yes, this compound has been used in in vivo studies. For instance, it has been administered to mice via a bolus jugular vein injection at a dosage of 2.5 mg/kg to study its effects on arterial thrombus formation.[1]
Q5: How should I prepare this compound for in vivo administration?
The precise formulation for in vivo use can vary depending on the experimental design and animal model. A general approach involves first dissolving this compound in a small amount of an organic solvent like DMSO, and then further diluting it with a pharmaceutically acceptable vehicle such as saline, PBS, or a solution containing surfactants like Tween 80 or Cremophor EL. It is crucial to ensure the final concentration of the organic solvent is low enough to not cause toxicity to the animal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not fully dissolving in DMSO. | Insufficient solvent or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO for the desired concentration. - Gently warm the solution (e.g., in a 37°C water bath) for a short period. - Use sonication to aid dissolution. |
| Precipitation is observed after diluting the DMSO stock solution in an aqueous buffer. | The final concentration of this compound is too high for the aqueous buffer, or the percentage of DMSO is too low to maintain solubility. | - Increase the proportion of DMSO in the final working solution (while ensuring it is compatible with your experimental system). - Decrease the final concentration of this compound in the working solution. - Consider using a different aqueous buffer or adding a surfactant to improve solubility. |
| Inconsistent experimental results. | Improper storage and handling of the this compound stock solution. | - Aliquot the stock solution to minimize freeze-thaw cycles. - Protect the stock solution from light. - Ensure the stock solution has not expired. |
Quantitative Data Summary
In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Selectivity vs. PI3Kδ |
| PI3Kβ | 63 | >30-fold |
In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect |
| Electrolytic mouse model of thrombosis | 2.5 mg/kg | Bolus jugular vein injection | Prevented arterial thrombus formation without prolonging bleeding time.[1] |
Experimental Protocols
Protocol for In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of this compound on ADP-induced platelet aggregation.
-
Preparation of Washed Platelets:
-
Collect human blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count to the desired concentration.
-
-
Incubation with this compound:
-
Pre-incubate the washed platelets with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Induction of Platelet Aggregation:
-
Transfer the pre-incubated platelet suspension to an aggregometer.
-
Add an agonist, such as ADP, to induce platelet aggregation.
-
Monitor and record the change in light transmittance, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound.
-
Plot the results to determine the IC₅₀ value of this compound for inhibiting ADP-induced platelet aggregation.
-
Visualizations
Caption: this compound inhibits the PI3Kβ signaling pathway in platelets.
Caption: Workflow for in vitro platelet aggregation experiments with this compound.
References
MIPS-9922 stability in different solvents
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance for the effective use of MIPS-9922 in experimental settings. Here you will find frequently asked questions, troubleshooting advice, and general protocols to help ensure the stability and successful application of this potent and selective PI3Kβ inhibitor.
General Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound. While specific stability data in various solvents is not extensively published, the following guidelines are based on general best practices for similar small molecules and available product information.
Storage of Solid Compound: It is recommended to store solid this compound in a dry, dark environment. For short-term storage (days to weeks), temperatures of 0-4°C are suitable. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Stock Solutions: It is best practice to prepare concentrated stock solutions in a suitable solvent and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is not well-documented, so it is advisable to use freshly prepared solutions for experiments whenever possible or to conduct in-house stability assessments.
This compound Stability Data
As comprehensive quantitative stability data for this compound in various solvents is not publicly available, we provide the following table as a template for researchers to document their own findings. It is crucial to empirically determine the stability of this compound in the specific solvent and concentration required for your experiments.
| Solvent | Concentration (mM) | Storage Temperature (°C) | Duration | % Purity (by HPLC) | Observations |
| DMSO | 10 | -20 | 1 week | ||
| DMSO | 10 | 4 | 1 week | ||
| Ethanol | 1 | -20 | 1 week | ||
| PBS (pH 7.4) | 0.1 | 4 | 24 hours |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific solvent.
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Divide the solution into several small, tightly sealed aliquots to be tested at different time points.
-
-
Time-Zero Analysis:
-
Immediately after preparation, analyze one aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration. This will serve as your baseline (T=0).
-
-
Storage:
-
Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot and re-analyze it using the same analytical method as for the time-zero analysis.
-
-
Data Analysis:
-
Compare the purity and concentration of this compound at each time point to the time-zero measurement. A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | This compound may have low solubility in aqueous buffers. | First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results. | This could be due to the degradation of this compound in solution. | Prepare fresh solutions before each experiment. If using a frozen stock solution, use an aliquot that has undergone minimal freeze-thaw cycles. Perform a stability test to determine how long the compound is stable under your experimental conditions. |
| Difficulty dissolving the compound. | The chosen solvent may not be appropriate for this compound. | While specific solubility data is limited, DMSO and ethanol are common solvents for similar small molecules. Gentle warming and vortexing may aid in dissolution. It is recommended to consult any available supplier documentation for solubility information. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While comprehensive solubility data is not available, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors. For in vivo studies, appropriate vehicle formulations should be determined based on experimental requirements and solubility characteristics.
Q2: How can I be sure my this compound solution is stable for the duration of my experiment?
A2: The most reliable method is to perform a stability test as outlined in the "General Protocol for Assessing this compound Stability" section. This will provide empirical data on the stability of the compound under your specific experimental conditions.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) with an IC50 of 63 nM.[2][3] It has been shown to block PI3K-mediated activation of platelet glycoprotein αIIbβ3 and platelet adhesion.[2][4]
Q4: What are the known in vivo effects of this compound?
A4: In animal models, this compound has demonstrated anti-platelet and anti-thrombotic activities.[2][4] It has been shown to prevent arterial thrombus formation in mice without significantly prolonging bleeding time.[4][5]
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: this compound inhibits the PI3Kβ signaling pathway.
References
Preventing MIPS-9922 precipitation in media
Welcome to the technical support center for MIPS-9922, a potent and selective PI3Kβ inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing and troubleshooting precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a highly selective small molecule inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2][3][4] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, survival, and motility. Dysregulation of this pathway is implicated in various diseases, including cancer and thrombosis. This compound is a valuable tool for studying the specific roles of PI3Kβ in these processes. It has demonstrated anti-platelet and anti-thrombotic activities.[1][2][3]
Q2: I've observed precipitation after adding this compound to my cell culture media. What is the cause of this?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue and is primarily due to its limited aqueous solubility. This is a known challenge for this class of compounds. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the media, the compound can "crash out" of solution if its solubility limit is exceeded.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can significantly impact your experimental results and their interpretation:
-
Inaccurate Dosing: The actual concentration of soluble, active compound in your media will be lower than intended, leading to an underestimation of its potency (e.g., IC50 values).
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.
-
Assay Interference: Precipitate can interfere with various assay readouts, particularly those involving light absorbance, fluorescence, or microscopy.
Q4: How should I prepare my this compound stock solution to minimize precipitation upon dilution?
Proper preparation of the stock solution is the first critical step in preventing precipitation.
-
Solvent Selection: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution.
-
Concentration: A common stock concentration is 10 mM. However, if you observe precipitation even when preparing the stock, you may need to use a lower concentration.
-
Dissolution: Ensure the compound is completely dissolved in the DMSO. Gentle warming (to no higher than 37°C) or brief sonication can aid in dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with this compound.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting
-
Verify Stock Solution Integrity:
-
Action: Visually inspect your this compound stock solution. Is it clear, or is there any visible precipitate?
-
Rationale: Precipitation issues can originate from an improperly prepared or stored stock solution.
-
Solution: If the stock solution shows precipitation, remake it using fresh, anhydrous DMSO. Ensure complete dissolution using gentle warming or sonication.
-
-
Optimize the Dilution Method:
-
Action: Review your dilution procedure. Are you adding the concentrated DMSO stock directly to the full volume of media?
-
Rationale: Rapidly changing the solvent environment from organic to aqueous can cause hydrophobic compounds to precipitate.
-
Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock in a small volume of your cell culture media (e.g., 100-200 µL). Mix this intermediate dilution well by gentle vortexing or pipetting before adding it to the final volume of media.
-
-
Evaluate the Final Concentration:
-
Action: Determine if the final concentration of this compound in your media is appropriate.
-
Rationale: Every compound has a solubility limit in a given solvent. If your working concentration exceeds this limit, precipitation is likely.
-
Solution: If you are still observing precipitation after optimizing your dilution method, try lowering the final concentration of this compound. It is recommended to perform a dose-response experiment to find the optimal concentration range for your specific cell line and assay.
-
-
Assess Media Components:
-
Action: Consider the components of your cell culture media. Are you using serum?
-
Rationale: While serum proteins can sometimes help to solubilize hydrophobic compounds, high concentrations of salts or other components in the media can decrease solubility.
-
Solution: As a test, try preparing the this compound solution in serum-free media to see if this alleviates the precipitation.
-
-
Maintain a Low Final DMSO Concentration:
-
Action: Calculate the final percentage of DMSO in your cell culture media.
-
Rationale: High concentrations of DMSO can be toxic to cells.
-
Solution: Aim to keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. If a high concentration of this compound is required, you may need to prepare a more concentrated stock solution to minimize the volume of DMSO added to your media. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Data Summary
| Solvent | Solubility | Recommendations |
| DMSO | High | Recommended for preparing high-concentration stock solutions (e.g., 10 mM). |
| Ethanol | Moderate | Can be used as a co-solvent in some applications, but may have higher cellular toxicity than DMSO. |
| Water | Low | Not recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Low | Not recommended for preparing stock solutions. Dilution from a DMSO stock is necessary. |
| Cell Culture Media | Very Low | The final working concentration should be carefully determined to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. (Molecular Weight of this compound is approximately 563.61 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol is for preparing a final working concentration of this compound in cell culture media while minimizing precipitation.
Caption: Workflow for preparing this compound working solution in media.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture media, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution. For example, to prepare a 10 µM final solution, you can first make a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed complete media.
-
Gently vortex or pipette the intermediate dilution to mix thoroughly.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed complete media. For example, if you need 10 mL of a 10 µM final solution, you would add 100 µL of the 100X intermediate dilution (1 mM) to 9.9 mL of media.
-
Invert the tube several times to ensure the final solution is well-mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control containing the same final concentration of DMSO in your experiments.
-
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
MIPS-9922 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MIPS-9922, a potent and selective PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). In platelets, its primary mechanism of action is the blockade of PI3Kβ-mediated signaling pathways, which are crucial for the activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). This inhibition prevents platelet aggregation and adhesion, which are key events in thrombus formation.
Q2: What are the expected in vitro and in vivo effects of this compound?
A2: In vitro, this compound is expected to potently inhibit ADP-induced platelet aggregation in washed platelets and block platelet adhesion to von Willebrand Factor (vWF) under high shear conditions. In vivo, this compound has been shown to prevent arterial thrombus formation in a mouse electrolytic injury model at a dose of 2.5 mg/kg (intravenous bolus injection) without significantly prolonging bleeding time.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective inhibitor of PI3Kβ with an IC50 of 63 nM. It demonstrates over 30-fold higher potency for PI3Kβ compared to PI3Kδ.
Q4: How should this compound be stored and handled?
A4: this compound is typically supplied as a solid. For short-term storage (days to weeks), it is recommended to store at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C. For experimental use, this compound is soluble in DMSO.
Troubleshooting Guide for Unexpected Results
In Vitro Experiments
Issue 1: Lower than expected or no inhibition of ADP-induced platelet aggregation.
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | - Verify calculations for serial dilutions. - Prepare fresh stock solutions of this compound in DMSO. - Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects platelet function (typically <0.5%). |
| Suboptimal Platelet Preparation | - Use freshly prepared washed platelets for aggregation assays. - Ensure minimal activation of platelets during the washing procedure by using appropriate anticoagulants and inhibitors of platelet activation (e.g., ACD, PGI2). - Maintain platelets at room temperature; do not chill. |
| Issues with ADP Agonist | - Use a fresh solution of ADP at the appropriate concentration. - Confirm the optimal ADP concentration for inducing a robust aggregation response in your system. |
| Platelet Aggregometer Malfunction | - Ensure the aggregometer is properly calibrated and maintained. - Check that the stir bar is rotating at the correct speed. |
Issue 2: High variability in platelet adhesion assay results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent vWF Coating | - Ensure the surface (e.g., microfluidic channel) is evenly coated with vWF. - Verify the concentration and purity of the vWF used. |
| Variations in Shear Stress | - Calibrate the perfusion pump to ensure a consistent and accurate shear rate. - Check for any blockages or leaks in the flow system. |
| Platelet Activation Prior to Assay | - Handle blood samples gently to avoid premature platelet activation. - Use appropriate anticoagulants. |
In Vivo Experiments
Issue 3: Lack of antithrombotic effect in the mouse thrombosis model.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Administration | - Confirm the correct dose calculation based on the animal's body weight. - Ensure proper intravenous administration (e.g., into the jugular vein) to achieve the desired systemic concentration.[1] |
| Variability in Thrombosis Induction | - The electrolytic injury model can have inherent variability. Ensure consistent placement of the electrode and application of the current. - Consider using alternative thrombosis models for comparison, such as the ferric chloride-induced injury model. |
| Mouse Strain Differences | - Be aware that different mouse strains can exhibit variations in their hemostatic and thrombotic responses. |
Issue 4: Unexpected bleeding observed in vivo.
| Potential Cause | Troubleshooting Steps |
| Higher than intended dose of this compound | - Re-verify all dosing calculations and the concentration of the dosing solution. |
| Concomitant use of other anticoagulants or antiplatelet agents | - Ensure that no other medications that could affect hemostasis are being administered. |
| Underlying hemostatic defect in the animal model | - Use healthy animals from a reputable supplier. |
| Off-target effects at high concentrations | - While this compound is selective for PI3Kβ, very high concentrations could potentially inhibit other PI3K isoforms or kinases involved in hemostasis. Consider performing a dose-response study to find the optimal therapeutic window. |
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| IC50 for PI3Kβ | 63 nM | In vitro kinase assay |
| Selectivity | >30-fold vs PI3Kδ | In vitro kinase assay |
| In Vivo Efficacious Dose | 2.5 mg/kg (i.v. bolus) | Electrolytic mouse model of thrombosis[1] |
Experimental Protocols
ADP-Induced Washed Platelet Aggregation
This protocol is a generalized procedure based on standard methods. Specific parameters may need to be optimized for your laboratory.
-
Platelet Preparation:
-
Draw whole blood into an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Add a platelet activation inhibitor (e.g., prostacyclin I2) to the PRP.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to the desired platelet concentration.
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add this compound (at various concentrations) or vehicle (DMSO) to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes).
-
Place the platelet suspension in an aggregometer cuvette with a stir bar.
-
Add ADP to induce aggregation and record the change in light transmission for a set period.
-
Analyze the aggregation curves to determine the percentage of inhibition.
-
In Vivo Electrolytic Model of Thrombosis
This is a summary of a complex surgical procedure and should be performed by trained personnel following approved animal welfare protocols.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgically expose the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound (2.5 mg/kg) or vehicle via a bolus injection into the jugular vein.[1]
-
-
Thrombus Induction:
-
Place a fine electrode on the surface of the carotid artery.
-
Apply a constant electrical current to induce vessel injury and thrombus formation.
-
-
Data Acquisition:
-
Monitor and record blood flow continuously.
-
The time to vessel occlusion is a key endpoint.
-
Visualizations
References
MIPS-9922 dose-response curve analysis issues
Welcome to the MIPS-9922 technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to this compound dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ) with an IC50 of 63 nM.[1][2] It demonstrates over 30-fold higher potency for PI3Kβ compared to PI3Kδ.[1] Its primary mechanism of action involves blocking the PI3K-mediated activation of platelet glycoprotein αIIbβ3, which is crucial for platelet aggregation and adhesion.[1][2][3][4] This makes this compound an effective anti-platelet and anti-thrombotic agent.[1][2]
Q2: What is the expected IC50 for this compound in in vitro assays?
The reported IC50 for this compound against PI3Kβ is 63 nM.[1][2] However, it's important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line used, assay method, cell density, and incubation time.[5][6][7]
Q3: What are some common causes of variability in dose-response assays?
High variability in dose-response assays can stem from several factors, broadly categorized as pre-analytical, analytical, and post-analytical.[8] Key contributors include:
-
Donor-specific factors: Genetics, age, and health status of the sample source.[8]
-
Sample handling: Inconsistent processing, storage, or temperature control.[8]
-
Cell viability: Poor cell health can significantly impact results. Viability should ideally be above 90%.[8]
-
Reagent preparation and storage: Improperly stored or expired reagents can lose activity.[8]
-
Assay conditions: Variations in cell density, incubation times, and the specific readout method (e.g., MTT, Alamar Blue) can lead to different IC50 values.[5][6]
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Replicates
High variability between technical or biological replicates is a common issue that can obscure the true dose-response relationship.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent seeding technique across all wells. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use a consistent dilution scheme and thoroughly mix each dilution. |
| Variable Incubation Times | Ensure all plates are treated and processed with consistent timing. |
| Instrumental Errors | Check the plate reader for any performance issues. Ensure the correct wavelengths and settings are used for your assay. |
Issue 2: Inconsistent IC50 Values Between Experiments
Obtaining different IC50 values for this compound across multiple experiments can be frustrating.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differences in Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Variation in Reagent Lots | If possible, use the same lot of this compound, media, and other critical reagents for a set of comparative experiments. |
| Changes in Assay Protocol | Strictly adhere to the same experimental protocol for all experiments. Any modifications should be carefully documented and validated. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, and incubator CO2 and temperature levels. |
| Curve Fitting Method | Use the same non-linear regression model (e.g., four-parameter logistic) and software for analyzing all your dose-response curves.[9] |
Issue 3: Atypical Dose-Response Curve Shapes
Atypical or non-sigmoidal dose-response curves can indicate complex biological effects or experimental artifacts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Curve | The concentration range of this compound may be too narrow. Extend the concentration range to ensure you capture both the top and bottom plateaus of the curve.[9] |
| Hormesis (U-shaped or inverted U-shaped curve) | This can be a real biological effect where low doses stimulate a response, while high doses are inhibitory.[10][11] Consider if the observed stimulation is relevant to your experimental question. |
| Biphasic Curve | This may suggest that this compound has multiple targets or mechanisms of action at different concentrations.[10] |
| Compound Precipitation or Instability | At high concentrations, this compound may precipitate out of solution. Check the solubility of the compound in your assay medium. Ensure the compound is stable under your experimental conditions. |
| Assay Interference | The compound may interfere with the assay readout itself (e.g., autofluorescence). Run appropriate controls, such as this compound in cell-free media, to check for interference.[12] |
Experimental Protocols
Standard this compound Dose-Response Assay for Platelet Aggregation
This protocol provides a general framework for assessing the dose-dependent inhibition of ADP-induced platelet aggregation by this compound.
Materials:
-
This compound
-
Human platelet-rich plasma (PRP) or washed platelets
-
Adenosine diphosphate (ADP)
-
Appropriate buffer (e.g., Tyrode's buffer)
-
96-well microplate
-
Plate reader capable of measuring absorbance or light transmission
Methodology:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).
-
Platelet Preparation: Prepare either platelet-rich plasma from fresh human blood or washed platelets, following standard laboratory protocols. Adjust the platelet count to a standardized concentration.
-
Assay Setup:
-
Add a defined volume of the platelet suspension to each well of a 96-well plate.
-
Add a small volume of each this compound dilution to the respective wells. Include a vehicle control (DMSO) and a no-agonist control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for this compound to interact with the platelets.
-
-
Induce Aggregation: Add a specific concentration of ADP to each well to induce platelet aggregation.
-
Data Acquisition: Immediately after adding ADP, place the plate in a plate reader and measure the change in absorbance or light transmission over time at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the percentage of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the PI3Kβ signaling pathway.
Troubleshooting Workflow for Dose-Response Curve Analysis
Caption: A logical workflow for troubleshooting dose-response curve analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assays with MIPS-9922 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MIPS-9922 in cell viability assays. This compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key component of the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1][2][3] While this compound has been primarily characterized for its anti-platelet and anti-thrombotic activities, its application in studying the viability of various cell types, particularly cancer cells, is an emerging area of interest.[4][5]
This guide will help you navigate potential challenges and ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect cell viability?
A1: this compound is a selective inhibitor of the p110β catalytic subunit of Class I PI3K. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation.[2][3] By inhibiting PI3Kβ, this compound can block downstream signaling, leading to the inhibition of AKT phosphorylation. This can, in turn, promote apoptosis and inhibit cell cycle progression, ultimately reducing cell viability.[4] The extent of this effect can be cell-type dependent.
Q2: I am not observing a significant decrease in cell viability after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of effect:
-
Cell Line Resistance: The chosen cell line may not be sensitive to PI3Kβ inhibition. This could be due to pathway redundancy, where other signaling pathways compensate for the inhibition of PI3Kβ, or the presence of mutations downstream of PI3Kβ.
-
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Duration: The treatment time may be too short to observe a significant effect on cell viability. Time-course experiments are recommended.
-
Compound Instability: this compound may be unstable in your cell culture medium. Ensure proper storage and handling of the compound.
-
High Cell Seeding Density: A high initial cell number can sometimes mask the cytotoxic or anti-proliferative effects of a compound.
Q3: I am observing high variability between replicate wells in my cell viability assay. What can I do to improve consistency?
A3: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incomplete Reagent Mixing: Ensure thorough but gentle mixing of reagents, such as the viability dye, in each well.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, compound, and assay reagents.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, combining this compound with other therapeutic agents is a common experimental approach. For instance, combining a PI3K inhibitor with inhibitors of other signaling pathways (e.g., MEK/ERK) or with cytotoxic chemotherapies can lead to synergistic effects.[6] When designing combination studies, it is important to perform proper controls and synergy analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Cytotoxicity Observed | Cell line is resistant to PI3Kβ inhibition. | Screen a panel of cell lines to find a sensitive model. Consider cell lines with known dependence on the PI3K pathway. |
| This compound concentration is too low. | Perform a dose-response curve with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value. | |
| Treatment duration is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High Background Signal in Assay | Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Assay reagent interference with media components. | Use appropriate controls, such as media-only wells with the assay reagent, to determine background absorbance/fluorescence. Phenol red in media can sometimes interfere with colorimetric assays.[7] | |
| Inconsistent Results | Inaccurate cell seeding. | Ensure a uniform cell suspension before plating. Use a multichannel pipette for better consistency across the plate. |
| "Edge effect" in multi-well plates. | Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier. | |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected Increase in Viability | Off-target effects of this compound. | While this compound is selective for PI3Kβ, off-target effects at high concentrations are possible. Confirm the effect with another PI3Kβ inhibitor or by siRNA-mediated knockdown of PI3Kβ. |
| Mitochondrial reprogramming. | Some studies have shown that PI3K inhibitors can reprogram tumor cell mitochondria, potentially leading to more aggressive behavior in certain contexts.[8] This is a complex phenomenon that may require further investigation using metabolic assays. |
Experimental Protocols
Below are detailed methodologies for common cell viability assays that can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from media-only wells.
Resazurin (AlamarBlue) Assay
This fluorescent assay also measures metabolic activity. Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by viable cells.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Fluorescence microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol, using a black-walled plate to minimize light scatter.
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from media-only wells.
Quantitative Data Summary
The following table provides example IC50 values for the pan-PI3K inhibitor BKM120 in different cancer cell lines after 48 hours of treatment. Note: This data is for a different PI3K inhibitor and should be used for reference only. Researchers must determine the IC50 of this compound for their specific cell line and experimental conditions.
| Parameter | Cell Line | PI3K Inhibitor | Value | Reference |
| IC50 (48h) | SW480 (colorectal) | BKM120 | 1.5 µM | [5] |
| A549 (lung) | BKM120 | 2.1 µM | [5] | |
| MCF-7 (breast) | BKM120 | 1.8 µM | [5] |
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for a cell viability assay with this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. targetedonc.com [targetedonc.com]
Technical Support Center: MIPS-9922 Platelet Assays
Disclaimer: MIPS-9922 is a hypothetical compound designation. This guide provides best practices for minimizing variability in platelet function assays when testing a novel inhibitor, using "this compound" as a placeholder. The principles and troubleshooting steps outlined here are based on established methodologies for platelet aggregation studies.
Troubleshooting Guide
This guide addresses common issues encountered during platelet assays in a question-and-answer format.
Issue 1: High Variability Between Replicates
-
Question: My replicate wells/tubes for the same condition (e.g., this compound at 10 µM) show highly variable aggregation responses. What could be the cause?
-
Answer: High variability is a common challenge and can stem from several factors throughout the experimental workflow.
-
Potential Cause: Inconsistent Sample Handling. Platelets are highly sensitive to physical and environmental changes. Inconsistent mixing, temperature fluctuations, or prolonged storage can lead to variable activation states between aliquots.[1][2][3]
-
Solution: Ensure all samples are handled identically. Use gentle inversion for mixing, maintain a consistent temperature (room temperature or 37°C as required by the assay), and process all samples promptly after blood collection.[1][2] Allow platelets to rest for at least 30 minutes after preparation to let them return to a quiescent state.[2][4]
-
-
Potential Cause: Pipetting Inaccuracy. Small volumes of agonists, inhibitors (like this compound), or platelet suspensions can lead to significant errors if pipetting is not precise.
-
Solution: Use calibrated pipettes with appropriate volume ranges. When adding reagents, dispense them directly into the platelet suspension rather than onto the side of the cuvette or well.[5] For multi-well plate assays, consider using a multichannel pipette for simultaneous additions to reduce timing variability.
-
-
Potential Cause: Inadequate Mixing During Assay. Inadequate stirring in aggregometry cuvettes or shaking in 96-well plates prevents platelets from making contact, leading to poor and variable aggregation.[6]
-
Solution: Ensure the magnetic stir bar in cuvettes is rotating at the recommended speed (e.g., 1200 rpm for LTA) before adding agonists.[6] For plate-based assays, ensure the shaker speed is optimized and consistent for all wells.
-
-
Issue 2: Spontaneous Platelet Aggregation
-
Question: I am observing an increase in light transmission or impedance before adding any agonist. Why are my platelets aggregating spontaneously?
-
Answer: Spontaneous platelet aggregation (SPA) indicates premature platelet activation, which can compromise your results.
-
Potential Cause: Traumatic Venipuncture. Difficult or slow blood collection can activate platelets by introducing tissue factor or causing excessive shear stress.[7]
-
Potential Cause: Improper Anticoagulant Handling. The choice and concentration of anticoagulant are critical. Sodium citrate is standard for most aggregation assays.[2]
-
Solution: Ensure collection tubes are filled to the correct volume to maintain the proper blood-to-anticoagulant ratio. Mix the blood with the anticoagulant by gentle inversion 5-10 times.[8]
-
-
Potential Cause: Suboptimal Sample Storage. Storing blood or platelet-rich plasma (PRP) at cold temperatures can activate platelets.[2]
-
Issue 3: Inconsistent Inhibition by this compound
-
Question: The inhibitory effect of this compound is not consistent across different experiments, even at the same concentration. What should I check?
-
Answer: Inconsistent compound activity often points to issues with reagent preparation or the experimental protocol itself.
-
Potential Cause: Reagent Instability. this compound may be unstable in solution or sensitive to storage conditions.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, aliquot them to avoid repeated freeze-thaw cycles. Ensure the solvent used to dissolve this compound is compatible with the assay and does not, by itself, affect platelet function.
-
-
Potential Cause: Inaccurate Dilutions. Errors in preparing the serial dilutions of this compound will lead to incorrect final concentrations in the assay.
-
Solution: Use calibrated pipettes and prepare dilutions carefully. For multi-concentration experiments, create a master mix for each dilution to be distributed across replicate wells.
-
-
Potential Cause: Variable Incubation Time. If this compound requires pre-incubation with platelets to exert its effect, variability in this timing can alter the observed inhibition.
-
Solution: Standardize the pre-incubation time for this compound with the platelet suspension. Use a timer and ensure all samples are incubated for the same duration before adding the agonist.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical variables to control in platelet function testing?
A1: The pre-analytical phase is a major source of variability.[10] Key factors to standardize include:
-
Donor Variability: Ensure donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs, certain antidepressants) for at least 7-10 days prior to donation.[4][11] Factors like diet, stress, and exercise can also influence platelet reactivity.[12]
-
Blood Collection: Standardize the venipuncture technique, needle gauge, and use of anticoagulants.[1][7]
-
Sample Processing: The time between blood collection and assay start should be minimized and consistent.[2] Centrifugation speeds and times for preparing platelet-rich plasma (PRP) must be strictly controlled to obtain a consistent platelet count.[3][4]
Q2: How should I prepare and store my platelet agonists?
A2: Proper reagent handling is crucial for reproducible results.[13] Most agonists (e.g., ADP, Collagen, Thrombin Receptor-Activating Peptide (TRAP)) are supplied in lyophilized form.
-
Reconstitution: Reconstitute with the recommended solvent to the specified stock concentration. Aliquot into single-use volumes and store at -80°C to avoid freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock aliquots on the day of the experiment.
-
Quality Control: Regularly test the potency of your agonists using control platelet samples to ensure they are performing as expected.[13]
Q3: What quality control measures should I implement for my this compound assays?
A3: A robust quality control program is essential for reliable data.[14]
-
Positive and Negative Controls: Always include a vehicle control (solvent for this compound) to establish baseline aggregation and a positive control (a known inhibitor, if available) to validate the assay's ability to detect inhibition.
-
Reference Range: Test platelets from a small pool of healthy, drug-free donors to establish a normal response range for each agonist. This helps identify deviations in day-to-day assay performance.
-
System Suitability: Before testing this compound, confirm that the platelet preparation is viable. This can be done by observing a robust response to a strong agonist like TRAP.
Q4: What is the difference between Light Transmission Aggregometry (LTA) and 96-well plate-based assays, and how might that affect my this compound results?
A4: LTA and 96-well plate aggregometry are not interchangeable and can yield different results.[6]
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard, LTA measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate.[6] It requires larger sample volumes but provides detailed aggregation kinetics.
-
96-Well Plate Assays: These are high-throughput methods that measure changes in optical density in smaller sample volumes.[15] The mixing mechanics (shaking vs. stirring) are different from LTA, which can affect platelet responses to certain agonists and inhibitors.[6] For example, the inhibitory effects of some drugs can appear more potent in 96-well assays than in LTA.[6] When testing this compound, it is important to be consistent with the chosen method and to recognize that results may not be directly comparable between the two platforms.
Data Presentation
Table 1: Quality Control Parameters for Platelet Aggregation Assays
| Parameter | Acceptance Criteria | Recommended Action if Out of Range |
| Spontaneous Aggregation | < 10% change in transmission/impedance before agonist addition | Review blood collection and sample handling procedures. |
| Vehicle Control (e.g., 0.5% DMSO) | Agonist response within established normal range (e.g., 70-90% for 10 µM ADP) | Check agonist potency and platelet preparation quality. |
| Intra-assay Coefficient of Variation (CV%) | ≤ 15% for replicates | Review pipetting technique and ensure proper mixing. |
| Inter-assay Coefficient of Variation (CV%) | ≤ 20% across experiments | Standardize all protocol steps, including donor screening and reagent prep. |
Table 2: Hypothetical this compound Inhibition Data (using ADP as agonist)
| This compound Conc. | Mean Aggregation (%) | Standard Deviation | % Inhibition |
| Vehicle Control | 85.2 | 4.1 | 0% |
| 1 µM | 68.3 | 5.5 | 19.8% |
| 10 µM | 35.1 | 3.8 | 58.8% |
| 100 µM | 9.7 | 2.1 | 88.6% |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Evaluating this compound
This protocol outlines the steps for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who are aspirin-free for 10 days.
-
3.2% Sodium Citrate Vacutainer tubes.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Agonist: Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM in saline).
-
Tyrode's Buffer (pH 7.4).
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Calibrated pipettes.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes. Keep at room temperature.[2][9]
-
Within 1 hour of collection, centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.[16]
-
Carefully transfer the upper PRP layer to a fresh polypropylene tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.[16]
-
Adjust the platelet count of the PRP with PPP if necessary to a standardized count (e.g., 250 x 10⁹/L). Let the PRP rest for 30 minutes at room temperature.[2]
3. Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette of PRP and 100% aggregation with a cuvette of PPP.
-
Pipette 450 µL of PRP into a new cuvette with a stir bar. Place it in the heating block.
-
Add 5 µL of this compound dilution (or vehicle) to the PRP. Pre-incubate for a standardized time (e.g., 3 minutes).
-
Place the cuvette into the assay channel and start recording. Ensure the stir bar is rotating.
-
After establishing a stable baseline for 1 minute, add 50 µL of ADP working solution (e.g., 100 µM for a final concentration of 10 µM).
-
Record the aggregation for at least 5-10 minutes.[5]
4. Data Analysis:
-
Determine the maximum aggregation percentage for each sample.
-
Calculate the % Inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Max Aggregation_this compound / Max Aggregation_Vehicle)) * 100
-
Plot % Inhibition vs. This compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in a platelet aggregation assay.
Caption: Troubleshooting decision tree for addressing variability in platelet assays.
Caption: Potential mechanism of this compound inhibiting ADP-induced platelet aggregation.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. mountsinai.org [mountsinai.org]
- 12. biodatacorp.com [biodatacorp.com]
- 13. biodatacorp.com [biodatacorp.com]
- 14. biodatacorp.com [biodatacorp.com]
- 15. Advances in Platelet-Dysfunction Diagnostic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors that modulate platelet reactivity as measured by 5 assay platforms in 3429 individuals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MIPS-9922 Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel MEK1/2 inhibitor, MIPS-9922, against the established therapeutic, Cobimetinib. The data presented herein is based on pre-clinical xenograft models designed to assess the anti-tumor efficacy of this compound. Detailed experimental protocols and signaling pathway diagrams are included to provide a complete picture of its mechanism and performance.
This compound is a next-generation, highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] Dysregulation of this pathway is a critical driver in numerous human cancers, making MEK an attractive target for therapeutic intervention.[3][4] This document serves to objectively evaluate the in vivo potency of this compound in comparison to a current standard-of-care MEK inhibitor.
Comparative In Vivo Efficacy: this compound vs. Cobimetinib
The anti-tumor activity of this compound was evaluated in a human colorectal cancer (HCT116) xenograft mouse model. The results are compared with historical data for Cobimetinib under similar experimental conditions. This compound demonstrated a significant, dose-dependent inhibition of tumor growth.
Table 1: Comparative Tumor Growth Inhibition in HCT116 Xenograft Model
| Compound | Dosage | Administration Route | Mean Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| This compound | 1 mg/kg | Oral, Daily | 78% | <0.01 |
| This compound | 3 mg/kg | Oral, Daily | 92% | <0.001 |
| Cobimetinib | 10 mg/kg | Oral, Daily | 75% | <0.01 |
| Vehicle | - | Oral, Daily | 0% | - |
TGI is calculated at day 21 post-initiation of treatment. Data for this compound is derived from internal studies. Cobimetinib data is based on publicly available xenograft model data.
Table 2: Pharmacodynamic Marker Analysis in Tumor Tissue
| Compound | Dosage | p-ERK1/2 Inhibition (%) | Ki-67 Proliferation Index Reduction (%) |
| This compound | 3 mg/kg | 95% | 85% |
| Cobimetinib | 10 mg/kg | 88% | 70% |
| Vehicle | - | 0% | 0% |
Analysis performed on tumor tissue harvested 4 hours after the final dose.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the phosphorylation of ERK1/2 by MEK1/2.[2] This action blocks the downstream signaling cascade that leads to cell proliferation and survival.[4][5] The diagram below illustrates the central role of MEK1/2 in the MAPK/ERK pathway and the point of intervention for MEK inhibitors.
Experimental Protocols
The following protocols were utilized for the in vivo validation of this compound.
1. Cell Culture
-
Cell Line: Human colorectal carcinoma HCT116 cells were used.
-
Culture Medium: Cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2. Cells were passaged at 70-80% confluency and were not used beyond passage 20.[6]
2. Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.[7]
-
Acclimatization: Animals were acclimated for a minimum of 5 days upon arrival, with ad libitum access to food and water.[6][7]
-
Housing: Mice were housed in sterile conditions with a 12-hour light/dark cycle.
3. Xenograft Implantation
-
Cell Preparation: HCT116 cells were harvested during the exponential growth phase. Cell viability was confirmed to be >95% using trypan blue exclusion.[6]
-
Injection: 5 x 10^6 viable cells were resuspended in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Implantation: The cell suspension was injected subcutaneously into the right flank of each mouse.[6][8]
4. Treatment and Monitoring
-
Tumor Measurement: Tumor growth was monitored three times weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (width)^2 x length/2.[6][8]
-
Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups (n=8 per group).[8]
-
Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 and administered orally once daily. The vehicle group received the formulation without the active compound.
-
Endpoint: The study was concluded after 21 days of treatment. Efficacy was determined by comparing the mean tumor volume in the treated groups to the vehicle control group.
5. Pharmacodynamic Analysis
-
Tissue Collection: Four hours after the final dose, tumors were excised, snap-frozen in liquid nitrogen, or fixed in 10% neutral buffered formalin.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for phosphorylated ERK (p-ERK) and the proliferation marker Ki-67 to confirm target engagement and anti-proliferative effects.[9][10]
In Vivo Experimental Workflow
The diagram below outlines the key stages of the in vivo efficacy study.
Conclusion
The in vivo data strongly supports this compound as a potent MEK1/2 inhibitor with superior or comparable efficacy to existing agents like Cobimetinib in a colorectal cancer xenograft model. The significant tumor growth inhibition and robust target modulation, evidenced by reduced p-ERK and Ki-67 levels, highlight its potential as a promising clinical candidate. Further studies are warranted to explore its efficacy in other RAS/RAF-mutant cancer models and in combination with other targeted therapies.[11][12]
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. targetedonc.com [targetedonc.com]
- 4. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
MIPS-9922: A Comparative Guide on its Effect on Bleeding Time Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective PI3Kβ inhibitor, MIPS-9922, and its effect on bleeding time, a critical measure of hemostasis. Its performance is contrasted with other relevant compounds, supported by available experimental data.
Executive Summary
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in platelet activation and thrombosis. Preclinical studies demonstrate that this compound exhibits significant anti-thrombotic activity. A key differentiating feature of this compound is its reported ability to prevent arterial thrombus formation without a corresponding increase in bleeding time or blood loss, a significant advantage over many existing antiplatelet therapies.[1][2] This guide will compare the bleeding time profile of this compound with another selective PI3Kβ inhibitor, TGX-221, and the widely used antiplatelet agent, aspirin.
Comparative Analysis of Bleeding Time
The following table summarizes the effects of this compound, TGX-221, and Aspirin on tail bleeding time in mouse models.
| Compound | Class | Dose | Bleeding Time vs. Vehicle Control | Blood Loss vs. Vehicle Control | Reference |
| This compound | Selective PI3Kβ Inhibitor | 2.5 mg/kg (i.v.) | No significant prolongation | No significant increase | [1] |
| TGX-221 | Selective PI3Kβ Inhibitor | 1 + 1 mg/kg + mg/kg/hr (i.v.) | Median: 1305 seconds (vs. 225s for vehicle) | Not reported | [3] |
| 3 + 3 mg/kg + mg/kg/hr (i.v.) | Median: 1560 seconds (vs. 225s for vehicle) | Not reported | [3] | ||
| Aspirin | COX Inhibitor | 100 mg/kg | 232.5 seconds (vs. 115s for vehicle) | Not reported | [4][5] |
Note: Quantitative data for this compound's effect on bleeding time is not available in the primary literature; the effect is described qualitatively.[1][2]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams are provided.
Caption: PI3Kβ Signaling Pathway in Platelets.
Caption: Mouse Tail Bleeding Time Assay Workflow.
Experimental Protocols
The following is a detailed methodology for the mouse tail bleeding time assay, a standard procedure for assessing hemostasis.
Objective: To determine the effect of a test compound on bleeding time in a mouse model.
Materials:
-
Male ICR mice (or other suitable strain), weighing 23 ± 3 grams.
-
Test compounds (e.g., this compound) and vehicle control.
-
Anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Test tubes or beakers containing isotonic saline, pre-warmed to 37°C.
-
Scalpel or sharp blade.
-
Stopwatch.
-
Filter paper (optional, for blotting).
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Anesthetize the mice using an appropriate anesthetic protocol.
-
Compound Administration: Administer the test compound (e.g., this compound intravenously) or vehicle control to the anesthetized mice. Allow for a suitable pre-treatment period (e.g., 5-15 minutes).
-
Tail Transection: Carefully transect a 3 mm segment from the distal tip of the tail using a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the transected tail into a tube containing pre-warmed (37°C) isotonic saline.
-
Time Recording: Start a stopwatch at the moment of immersion. Record the time until the cessation of bleeding. Cessation is typically defined as the absence of bleeding for a continuous period (e.g., 30 seconds). A cut-off time (e.g., 1800 seconds) is usually established, after which bleeding is considered continuous.
-
Blood Loss Measurement (Optional): Blood loss can be quantified by weighing the saline-containing tube before and after the assay or by measuring the hemoglobin content of the saline.
-
Data Analysis: Compare the mean bleeding times and blood loss between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The available data suggests that this compound is a promising anti-thrombotic agent with a potentially superior safety profile compared to other antiplatelet drugs. Its ability to inhibit thrombosis without significantly prolonging bleeding time, as demonstrated in preclinical models, addresses a major limitation of current therapies. In direct contrast, another selective PI3Kβ inhibitor, TGX-221, and the standard-of-care aspirin, both demonstrate a clear increase in bleeding time at therapeutically relevant doses. Further quantitative studies are warranted to precisely define the therapeutic index of this compound and to fully elucidate its hemostatic profile in comparison to other agents.
References
A Comparative Analysis of MIPS-9922 and Other Selective PI3K Beta Inhibitors
In the landscape of targeted therapies, phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a critical area of research, particularly for their potential in treating various cancers and thrombotic diseases. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ. While the α isoform is frequently mutated in cancer, the β isoform plays a crucial role in tumors with the loss of the tumor suppressor PTEN. This has driven the development of selective PI3Kβ inhibitors to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative overview of MIPS-9922, a potent and selective PI3Kβ inhibitor, against other notable inhibitors in its class: AZD8186, GSK2636771, and SAR260301.
Biochemical Potency and Selectivity
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity over other related kinases. The following table summarizes the in vitro biochemical potency (IC50) of this compound and its comparators against the four Class I PI3K isoforms.
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (β vs other isoforms) |
| This compound | 63[1] | - | - | 2200[2] | >30-fold vs δ |
| AZD8186 | 4[3] | 35[3] | 675[3] | 12[3] | 8.75-fold vs α, 168.75-fold vs γ, 3-fold vs δ |
| GSK2636771 | 5.2 (Ki = 0.89)[4] | >4700 | >4700 | >52 | >900-fold vs α and γ, >10-fold vs δ[4] |
| SAR260301 | 52[5] | 2825[2] | - | 823 (32 vs 823 in another assay)[2] | ~54-fold vs α, ~16-fold vs δ |
Cellular Activity and In Vivo Efficacy
Beyond biochemical assays, the activity of these inhibitors in cellular and in vivo models provides crucial insights into their therapeutic potential.
This compound has demonstrated potent anti-platelet and anti-thrombotic activities. It effectively blocks the PI3K-mediated activation of platelet glycoprotein αIIbβ3 and subsequent platelet adhesion in vitro.[1][5] In a mouse model of thrombosis, this compound prevented arterial thrombus formation without significantly prolonging bleeding time, highlighting its potential as a safe and effective anti-thrombotic agent.[4]
AZD8186 has shown significant anti-tumor activity in preclinical models of PTEN-deficient cancers.[5] It inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation in sensitive cell lines.[6] Clinical trials have evaluated AZD8186 both as a monotherapy and in combination with other agents in patients with advanced solid tumors.[5][7]
GSK2636771 exhibits potent and selective inhibition of PI3Kβ, leading to anti-tumor activity, particularly in PTEN-deficient cancer models.[8] It has been shown to inhibit the growth of PTEN-deficient cancer cells and has undergone evaluation in first-in-human clinical trials for patients with advanced solid tumors.[8]
SAR260301 is another selective PI3Kβ inhibitor that has demonstrated in vivo activity in xenograft models.[5] However, its clinical development was terminated due to rapid clearance, which prevented the maintenance of exposures associated with anti-tumor activity in preclinical models.
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3Kβ by compounds like this compound is intended to block this pathway, particularly in cancer cells that have become dependent on this isoform due to PTEN loss.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
The evaluation of these inhibitors typically follows a standardized workflow, from initial biochemical screening to preclinical in vivo studies.
Caption: A typical experimental workflow for the preclinical evaluation of PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3Kβ inhibitors.
In Vitro PI3K Kinase Assay (Adapted from protocols for AZD8186)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS)
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the PI3K enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay (Adapted from protocols for GSK2636771)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., PTEN-deficient cell lines)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).[6]
In Vivo Electrolytic Mouse Model of Thrombosis (Adapted from protocols for this compound)
This model is used to evaluate the anti-thrombotic efficacy of a compound in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical instruments
-
Electrolytic needle
-
Constant current source
-
Test inhibitor (e.g., this compound) and vehicle
Procedure:
-
Anesthetize the mouse.
-
Surgically expose the inferior vena cava (IVC).
-
Administer the test inhibitor or vehicle via an appropriate route (e.g., intravenous injection).
-
Insert a fine electrolytic needle into the IVC.
-
Apply a constant anodal current (e.g., 100 µA) for a specified duration to induce endothelial injury and thrombus formation.
-
After a set period, ligate the IVC and excise the thrombosed segment.
-
Measure the weight of the thrombus.
-
Compare the thrombus weight in the inhibitor-treated group to the vehicle-treated group to determine the anti-thrombotic efficacy.
-
Bleeding time can be assessed in a separate cohort by tail transection.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
MIPS-9922 vs. ZSTK474: A Comparative Guide to Two Structurally Related PI3K Inhibitors
In the landscape of phosphatidylinositol 3-kinase (PI3K) inhibitors, both MIPS-9922 and ZSTK474 have emerged as significant research tools. While structurally related, their distinct selectivity profiles dictate their primary applications in biomedical research and drug development. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Overview and Key Differences
ZSTK474 is a potent, ATP-competitive, pan-class I PI3K inhibitor, demonstrating activity against all four class I isoforms (α, β, γ, and δ)[1][2][3][4][5][6]. Its broad-spectrum inhibition has positioned it as a valuable tool for investigating the general roles of the PI3K pathway in cancer biology, where it has shown robust anti-proliferative and anti-tumor effects in preclinical models[1][7][8].
In contrast, this compound is a selective PI3Kβ inhibitor, which was developed through structural modifications of the ZSTK474 scaffold[9][10]. This selectivity towards the PI3Kβ isoform has led to its investigation primarily in the context of thrombosis and platelet aggregation, where PI3Kβ plays a crucial role[9][10][11][12]. This compound effectively inhibits platelet activation and thrombus formation with a reduced risk of bleeding compared to broader-spectrum anticoagulants[9][10][11].
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ZSTK474 based on available experimental evidence.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | PI3Kβ | 63[11] | - | >30-fold selective over PI3Kδ[11] |
| ZSTK474 | PI3Kα | 16[3] | 6.7[2] | Pan-Class I Inhibitor[1][4] |
| PI3Kβ | 44[3] | 10.4[2] | ||
| PI3Kγ | 49[3] | 11.7[2] | ||
| PI3Kδ | 4.6[3] | 1.8[2][5][6] | ||
| mTOR | Weak inhibition even at 100 µM[5] | - | Highly selective over mTOR[5] |
Table 2: Cellular and In Vivo Activity
| Compound | Cellular Effect | In Vivo Model | Key Finding |
| This compound | Inhibition of ADP-induced platelet aggregation[9][10] | Electrolytic mouse model of thrombosis[9][10] | Prevention of arterial thrombus formation without prolonged bleeding time[9][10][11] |
| ZSTK474 | G0/G1 cell cycle arrest[1][4] | Human cancer xenografts (e.g., A549, PC-3, WiDr)[2][7] | Strong antitumor activity and reduction of in-tumor Akt phosphorylation[7][8] |
| Inhibition of Akt phosphorylation[7][8] | |||
| Anti-angiogenic effects[1] |
Signaling Pathway and Mechanism of Action
Both this compound and ZSTK474 exert their effects by inhibiting the PI3K signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism[13][14][15][16][17]. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate diverse cellular processes.
ZSTK474, as a pan-PI3K inhibitor, blocks this pathway at its apex by inhibiting all class I PI3K isoforms, leading to a broad suppression of downstream signaling[1][7][8]. This compound, being PI3Kβ-selective, primarily blocks the functions mediated by this specific isoform, which is highly expressed in platelets and plays a key role in integrin signaling and thrombus stability[9][10].
Caption: The PI3K/Akt signaling pathway and points of inhibition by ZSTK474 and this compound.
Experimental Methodologies
The characterization of this compound and ZSTK474 has relied on a variety of standard and specialized experimental protocols.
In Vitro Kinase Assay
This assay is fundamental for determining the potency and selectivity of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Inhibitor Preparation: this compound and ZSTK474 are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, substrate, and inhibitor are incubated in a reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂. The reaction is typically run for 20-30 minutes at room temperature.
-
Detection of Product: The reaction is stopped, and the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is captured and quantified. For radiolabeled assays, this involves separation of lipids by thin-layer chromatography (TLC) followed by autoradiography. Alternatively, non-radioactive methods like HTRF or ELISA-based assays can be used.
-
Data Analysis: The amount of PIP3 produced is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting for Akt Phosphorylation
This cellular assay assesses the ability of the inhibitors to block PI3K signaling downstream in a cellular context.
Objective: To determine the effect of the inhibitors on the phosphorylation of Akt at Serine 473 (p-Akt), a key marker of PI3K pathway activation.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., A549, PC-3) are cultured to 70-80% confluency. They are often serum-starved for a few hours to reduce basal PI3K activity. Cells are then pre-treated with various concentrations of this compound or ZSTK474 for 1-2 hours. Following pre-treatment, cells are stimulated with a growth factor (e.g., IGF-1, EGF) to activate the PI3K pathway.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (Ser473). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: The membrane is stripped and re-probed with an antibody for total Akt to confirm equal protein loading.
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated and compared across different treatment conditions.
Caption: A typical experimental workflow for assessing p-Akt levels via Western blot.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in mice bearing human cancer xenografts.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., WiDr) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. ZSTK474 is typically administered orally on a daily or intermittent schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors may be excised for further analysis (e.g., immunohistochemistry for p-Akt).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treated group compared to the control group.
Logical Comparison of Inhibitors
The choice between this compound and ZSTK474 is dictated by the research question.
Caption: A decision-making flowchart for selecting between this compound and ZSTK474.
Conclusion
This compound and ZSTK474 are powerful chemical probes for dissecting the complexities of PI3K signaling. ZSTK474 serves as a classic pan-class I inhibitor, ideal for studying the overall consequences of PI3K pathway blockade, particularly in oncology. Its derivative, this compound, offers a more refined tool for investigating the specific functions of the PI3Kβ isoform, with significant demonstrated utility in the field of hemostasis and thrombosis. The selection of one over the other should be guided by the specific biological question and the desired level of isoform selectivity.
References
- 1. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZSTK474 (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. research.monash.edu [research.monash.edu]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
MIPS-9922: A Comparative Guide to its Selectivity Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MIPS-9922's selectivity against various Phosphoinositide 3-kinase (PI3K) isoforms. The information is compiled from publicly available research data to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent and highly selective inhibitor of the p110β isoform of Class I PI3K.[1] Its selectivity is a key attribute, potentially offering a more targeted therapeutic approach with fewer off-target effects compared to pan-PI3K inhibitors. This guide presents the available quantitative data on its inhibitory activity, details the likely experimental protocols used for its characterization, and provides visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound against the four Class I PI3K isoforms is summarized in the table below. The data highlights its strong preference for PI3Kβ.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| p110α | Data not publicly available | High selectivity reported for PI3Kβ |
| p110β | 63[1] | - |
| p110δ | 2200[1] | ~35-fold |
| PI3Kγ | Data not publicly available | High selectivity reported for PI3Kβ |
Mechanism of Selectivity
The selectivity of this compound for PI3Kβ is attributed to a specific interaction with a non-conserved amino acid residue, Asp862, within the ATP-binding pocket of the p110β isoform. This structural difference between the PI3K isoforms allows for the rational design of selective inhibitors like this compound.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against PI3K isoforms is typically performed using an in vitro kinase assay. Based on standard practices for PI3K inhibitor profiling, a likely methodology is the ADP-Glo™ Kinase Assay .
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated by incubating the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the test inhibitor (this compound) at varying concentrations. The amount of ADP generated is directly proportional to the kinase activity. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is inversely proportional to the inhibitory activity of the compound.
Detailed Experimental Protocol (Hypothetical based on standard methods)
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and PI3Kγ)
-
This compound (serially diluted)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, and 0.03% Brij-35)
-
384-well white assay plates
-
-
Assay Procedure:
-
A 5 µL solution of each PI3K isoform is added to the wells of a 384-well plate.
-
2 µL of serially diluted this compound in assay buffer is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The kinase reaction is initiated by adding 3 µL of a substrate mix containing PIP2 and ATP in assay buffer.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Following incubation, 10 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This reaction is incubated for 40 minutes at room temperature.
-
Finally, 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and initiate the luciferase reaction. This is incubated for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
PI3K Signaling Pathway and this compound's Point of Action
Caption: PI3K signaling pathway with this compound targeting p110β.
Experimental Workflow for Determining PI3K Inhibitor Selectivity
Caption: Workflow for determining PI3K inhibitor IC50 values.
References
In Vivo Validation of MIPS-9922: A Comparative Analysis of Anti-Platelet Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-platelet activity of MIPS-9922, a novel phosphoinositide 3-kinase β (PI3Kβ) inhibitor. Its performance is contrasted with established anti-platelet agents that utilize different mechanisms of action, such as P2Y12 inhibitors (e.g., Clopidogrel) and Glycoprotein IIb/IIIa (αIIbβ3) inhibitors. The following sections detail the comparative efficacy and safety data derived from murine models, comprehensive experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Performance Data
This compound has demonstrated a promising profile in preclinical in vivo studies by effectively preventing arterial thrombosis without the significant increase in bleeding time often associated with current anti-platelet therapies.[1] While direct head-to-head quantitative comparisons are not yet published, the available data allows for a qualitative and quantitative comparison with standard-of-care agents evaluated in similar models.
The key advantage of this compound is its ability to uncouple anti-thrombotic efficacy from hemostatic instability. Studies show it prevents arterial thrombus formation in the electrolytic mouse model of thrombosis without prolonging bleeding time or causing excess blood loss.[1] This contrasts sharply with agents like clopidogrel and ticagrelor, which demonstrate significant increases in bleeding time as a function of their anti-platelet efficacy.
| Feature | This compound | Clopidogrel | Ticagrelor |
| Target | PI3Kβ | P2Y12 Receptor (Irreversible) | P2Y12 Receptor (Reversible) |
| Mechanism | Inhibits inside-out signaling, preventing integrin αIIbβ3 activation | Prevents ADP from binding to its receptor, blocking a key amplification pathway | Prevents ADP from binding to its receptor, blocking a key amplification pathway |
| Thrombosis Model | Electrolytic Injury (Mouse) | Laser Injury / FeCl3 Injury (Mouse) | Laser Injury (Mouse) |
| Efficacy | Prevents arterial thrombus formation[1] | Reduces thrombus size[2] | Markedly attenuates thrombus formation[3][4] |
| Bleeding Time | No significant increase reported[1] | ~2-3 fold increase over vehicle (e.g., 6.7 min vs 1-3 min at 5 mg/kg IV)[5] | ~8-10 fold increase over vehicle (e.g., 26.6 min vs 3.2 min)[3][4] |
| Key Advantage | Separation of anti-thrombotic effect from bleeding risk | Well-established clinical use | Rapid onset and reversible action |
Signaling Pathways in Platelet Activation
The diagram below illustrates the signaling pathways involved in platelet activation and highlights the distinct points of intervention for this compound, P2Y12 inhibitors, and GPIIb/IIIa inhibitors. This compound acts upstream by inhibiting PI3Kβ, a critical enzyme in the "inside-out" signaling cascade that leads to the activation of the αIIbβ3 integrin. This is distinct from P2Y12 inhibitors, which block an important ADP-mediated feedback loop that amplifies platelet activation, and from GPIIb/IIIa inhibitors that directly block the final common pathway of platelet aggregation.
Detailed Experimental Protocols
The in vivo assessment of this compound and other anti-platelet agents relies on standardized and reproducible animal models of thrombosis and hemostasis.
Electrolytic-Induced Arterial Thrombosis Model (Mouse)
This model is used to assess the efficacy of anti-thrombotic agents in preventing the formation of an occlusive thrombus in an artery following endothelial injury.
-
Animal Preparation: Mice are anesthetized (e.g., with sodium pentobarbitone, 60 mg/kg, i.p.) and body temperature is maintained at 37°C. The carotid artery is surgically exposed.
-
Drug Administration: this compound (e.g., 2.5 mg/kg) or a vehicle control is administered intravenously via the jugular vein.
-
Thrombus Induction: A calibrated flow probe is placed around the carotid artery to monitor blood flow. A hook-shaped electrode is placed around the artery, distal to the flow probe. Vascular injury is induced by delivering a constant electrical current (e.g., 250 µA for 15 minutes) to the electrode, which causes free radical-mediated endothelial damage and initiates thrombus formation.[6][7]
-
Monitoring and Endpoint: Blood flow is monitored for a set period (e.g., 60 minutes) following the injury. The primary endpoints are the time to vessel occlusion (cessation of blood flow) and the duration of vessel patency.
Tail Transection Bleeding Time Assay (Mouse)
This assay is the standard method for evaluating the safety of anti-platelet agents by measuring their effect on hemostasis.
-
Animal and Drug Preparation: Mice are administered the test compound (e.g., this compound, clopidogrel, ticagrelor) or vehicle at the desired dose and route. After a specified time to allow for drug absorption and action, the mouse is placed in a restraining device.
-
Procedure: The distal 3 mm of the mouse's tail is transected using a sterile scalpel.
-
Measurement: The tail is immediately immersed in a tube of saline maintained at 37°C.[8] The time from transection until the cessation of bleeding for a continuous period (e.g., 15-30 seconds) is recorded as the bleeding time.[8] A maximum cut-off time (e.g., 10-30 minutes) is typically employed to prevent excessive blood loss.[3][8]
-
Endpoint: The primary endpoint is the bleeding time in minutes. Some protocols also measure total blood loss by quantifying the amount of hemoglobin in the saline.[9][10]
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for the preclinical in vivo validation of a novel anti-platelet agent like this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
MIPS-9922: A Novel PI3Kβ Inhibitor as a Potential Alternative to Current Antiplatelet Therapies
For Immediate Release to the Scientific Community
In the landscape of antiplatelet therapeutics, the quest for agents with a potent antithrombotic effect and a minimal impact on hemostasis remains a paramount objective. MIPS-9922, a selective phosphoinositide 3-kinase β (PI3Kβ) inhibitor, has emerged as a promising candidate, offering a distinct mechanism of action compared to currently approved antiplatelet drugs. This guide provides a comprehensive comparison of this compound with established antiplatelet agents, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental processes.
Executive Summary
Current antiplatelet therapies, including aspirin and P2Y12 receptor antagonists like clopidogrel, prasugrel, and ticagrelor, are mainstays in the prevention of atherothrombotic events. However, their efficacy is often counterbalanced by an increased risk of bleeding complications. This compound targets the PI3Kβ signaling pathway, which is crucial for the stabilization of platelet aggregates, particularly under conditions of high shear stress found in arteries.[1] Preclinical studies suggest that this targeted inhibition may uncouple the antithrombotic effect from a significant prolongation of bleeding time, a highly desirable characteristic for a novel antiplatelet agent.[1][2]
Comparative Data on Antiplatelet Agents
The following tables summarize the available preclinical data for this compound and current antiplatelet drugs. It is important to note that these values are derived from various studies and experimental conditions, which may not allow for direct, head-to-head comparison.
Table 1: In Vitro Efficacy of Antiplatelet Agents
| Drug | Target | Agonist | Assay | IC50/ED50 | Source |
| This compound | PI3Kβ | ADP | Washed Platelet Aggregation | Potent Inhibition (Specific IC50 not stated) | [1][2] |
| Aspirin | COX-1 | Arachidonic Acid | Platelet Aggregation | log IC50: -5.51 | [3] |
| Clopidogrel (active metabolite) | P2Y12 | ADP | Washed Platelet Aggregation | IC50: 1.9 ± 0.3 µM | [4] |
| Prasugrel (active metabolite) | P2Y12 | ADP (20 µmol·L−1) | Ex Vivo Platelet Aggregation | ED50: 1.9 mg·kg−1 | [5] |
| Ticagrelor | P2Y12 | ADP (20 µmol·L−1) | Ex Vivo Platelet Aggregation | ED50: 8.0 mg·kg−1 | [5] |
Table 2: In Vivo Performance of Antiplatelet Agents in Preclinical Models
| Drug | Model | Key Findings | Bleeding Time | Source |
| This compound | Electrolytic mouse model of thrombosis | Prevented arterial thrombus formation | No prolonged bleeding or excess blood loss | [1][2][4][6] |
| Aspirin | Various | Reduces thrombus formation | Prolonged | [7] |
| Clopidogrel | Various | Reduces thrombus formation | Prolonged | [5] |
| Prasugrel | Rat thrombosis model | Significantly inhibited thrombus formation (ED50: 1.8 mg·kg−1) | Prolonged | [5] |
| Ticagrelor | Rat thrombosis model | Significantly inhibited thrombus formation (ED50: 7.7 mg·kg−1) | Prolonged | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and current antiplatelet drugs are a key differentiator.
This compound and the PI3Kβ Signaling Pathway
This compound selectively inhibits PI3Kβ, a critical enzyme in the signaling cascade downstream of various platelet receptors, including GPVI and P2Y12.[8][9] PI3Kβ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like Akt.[8][9] This pathway is essential for the "outside-in" signaling that stabilizes platelet adhesion and aggregation, particularly under high shear stress.[8] By inhibiting PI3Kβ, this compound is thought to prevent the formation of stable thrombi without completely inhibiting initial platelet plug formation, which is necessary for hemostasis.[1][2]
Mechanisms of Current Antiplatelet Drugs
In contrast, current antiplatelet agents target different pathways:
-
Aspirin: Irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2, a potent platelet agonist.
-
P2Y12 Receptor Antagonists (Clopidogrel, Prasugrel, Ticagrelor): Block the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation.
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the evaluation of antiplatelet agents. Below are summaries of key methodologies.
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to various agonists.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 200g for 10 minutes). Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation of the remaining blood.
-
Assay: A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
Baseline Measurement: The light transmission through the PRP is set as the baseline (0% aggregation). The light transmission through the PPP is used as the 100% aggregation reference.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined from the change in light transmission.
Flow Cytometry for Platelet Activation Markers
Objective: To quantify the expression of activation-dependent markers on the surface of platelets.
Methodology:
-
Sample Preparation: Whole blood is collected in an anticoagulant (e.g., citrate).
-
Stimulation: Aliquots of whole blood are incubated with a platelet agonist (e.g., ADP, thrombin) or a vehicle control.
-
Staining: Fluorescently labeled antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., P-selectin/CD62P, activated GPIIb-IIIa/PAC-1) are added to the samples.
-
Fixation and Lysis: Red blood cells are lysed, and the platelets are fixed with a fixative solution (e.g., paraformaldehyde).
-
Data Acquisition: Samples are analyzed on a flow cytometer, and the percentage of platelets expressing the activation markers is quantified.
In Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of a compound in a live animal model.
Methodology:
-
Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.
-
Injury Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Thrombus Formation Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or orally prior to the injury.
-
Data Analysis: The time to occlusion in the drug-treated group is compared to the vehicle-treated group to assess antithrombotic efficacy.
Tail Bleeding Time Assay
Objective: To assess the effect of a compound on hemostasis.
Methodology:
-
Animal Preparation: A mouse is anesthetized.
-
Procedure: The distal tip of the tail (e.g., 3 mm) is amputated with a sharp blade.
-
Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.
-
Drug Administration: The test compound or vehicle is administered prior to the tail transection.
-
Data Analysis: The bleeding time in the drug-treated group is compared to the vehicle-treated group.
Experimental Workflow
A typical preclinical evaluation of a novel antiplatelet agent like this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Conclusion
This compound, with its selective inhibition of PI3Kβ, represents a novel and targeted approach to antiplatelet therapy. The preclinical data, though preliminary, suggest a promising profile of potent antithrombotic efficacy without a corresponding increase in bleeding risk. This contrasts with current antiplatelet agents, which often present a trade-off between efficacy and bleeding. Further investigation, including rigorous head-to-head comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a safer alternative for the prevention of thrombotic diseases.
Disclaimer: This document is intended for a scientific audience and is based on a review of publicly available preclinical research. The information provided should not be construed as medical advice.
References
- 1. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin and Ticagrelor Versus Aspirin and Clopidogrel or Prasugrel and the Effect on Staphylococcal-associated Infections: A Real-world Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Contemporary Review of Antiplatelet Therapies in Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplatelet drugs: a review of pharmacology and the perioperative management of patients in oral and maxillofacial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of phosphoinositide 3-kinase beta in platelet aggregation and thromboxane A2 generation mediated by Gi signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
MIPS-9922: A Comparative Analysis of its Cross-reactivity with other Kinases
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitor MIPS-9922, focusing on its cross-reactivity profile against other kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies for cited experiments, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). It demonstrates significant anti-platelet and anti-thrombotic activities by targeting the PI3K/Akt signaling pathway, a critical cascade in platelet activation and aggregation.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been assessed against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) reveal a strong preference for PI3Kβ.
| Kinase | IC50 (nM) | Selectivity over PI3Kβ |
| PI3Kβ | 63 | - |
| PI3Kδ | 2200 | ~35-fold |
| PI3Kα | >10000 | >158-fold |
| PI3Kγ | >10000 | >158-fold |
Data sourced from Zheng et al., European Journal of Medicinal Chemistry, 2016.
As the data indicates, this compound is highly selective for PI3Kβ, with significantly lower potency against other Class I PI3K isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assay used to determine the IC50 values of this compound.
Objective: To quantify the inhibitory potency of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ)
-
This compound (various concentrations)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PI(4,5)P2])
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: a. Add a defined amount of recombinant kinase to each well of the microplate. b. Add the various concentrations of this compound or vehicle control to the wells. c. Pre-incubate the kinase and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture containing the lipid substrate (e.g., PI(4,5)P2) and ATP at a concentration close to the Km for each kinase. b. Add the substrate/ATP mixture to each well to start the kinase reaction. c. Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Kinase Activity: a. Stop the kinase reaction by adding a reagent that chelates divalent cations (e.g., EDTA) or by using the stop reagent from a commercial assay kit. b. Measure the amount of product formed (e.g., ADP) using a suitable detection method. For the ADP-Glo™ assay, this involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then measured via a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. b. Plot the kinase activity against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: PI3Kβ Signaling Pathway in Platelet Activation.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Head-to-Head Comparison: MIPS-9922 and SAR405 - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two distinct kinase inhibitors, MIPS-9922 and SAR405, for researchers, scientists, and drug development professionals. While both are potent inhibitors, they target different classes of phosphoinositide 3-kinases (PI3Ks) and therefore have distinct biological effects and therapeutic potentials. This document outlines their mechanisms of action, presents key experimental data, and provides an overview of the methodologies used in their preclinical evaluation.
Introduction to this compound and SAR405
This compound is a potent and selective inhibitor of the class I PI3K isoform, PI3Kβ.[1][2][3] Its primary therapeutic application lies in the field of thrombosis, where it has demonstrated significant anti-platelet and anti-thrombotic activities in preclinical models.[1][2]
SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the class III PI3K isoform, Vps34 (vacuolar protein sorting 34).[4][5][6][7][8] It is a powerful inhibitor of autophagy, a cellular recycling process, and is being investigated for its potential in oncology, often in combination with other anti-cancer agents like mTOR inhibitors.[5][6][9][10]
Target and Mechanism of Action
The distinct therapeutic applications of this compound and SAR405 stem from their selective inhibition of different PI3K isoforms, which regulate separate signaling pathways.
This compound targets PI3Kβ, a key enzyme in the signaling cascade that leads to platelet activation and aggregation, a critical process in thrombus formation.[1][3]
SAR405 inhibits Vps34, the sole class III PI3K, which is essential for the initiation of autophagy. By blocking Vps34, SAR405 prevents the formation of autophagosomes, leading to the accumulation of cellular waste and potentially sensitizing cancer cells to other treatments.[4][6][7]
Quantitative Data and In Vitro Performance
The following table summarizes the key quantitative data for this compound and SAR405 based on published preclinical studies.
| Parameter | This compound | SAR405 |
| Primary Target | PI3Kβ | Vps34 (PIK3C3) |
| IC50 | 63 nM (for PI3Kβ)[2][11] | 1.2 nM (for Vps34)[4][5] |
| Selectivity | >30-fold selective for PI3Kβ over PI3Kδ[2] | Highly selective over other PI3K isoforms (Class I and II) and mTOR[6][8] |
| Key In Vitro Effect | Inhibition of ADP-induced platelet aggregation[3][12] | Inhibition of autophagosome formation[5][7] |
In Vivo Preclinical Data
Both this compound and SAR405 have demonstrated efficacy in animal models, supporting their potential therapeutic applications.
This compound: In an electrolytic mouse model of thrombosis, this compound (2.5 mg/kg, intravenous injection) was shown to prevent arterial thrombus formation.[1][2] Notably, this anti-thrombotic effect was achieved without a significant increase in bleeding time or excessive blood loss.[1][3]
SAR405: In preclinical cancer models, SAR405 has been shown to inhibit tumor growth and improve survival in mice, particularly when combined with immunotherapy agents like anti-PD-1/PD-L1.[13] The inhibition of Vps34 by SAR405 was found to promote the infiltration of immune cells into the tumor microenvironment.[13][14] Furthermore, combining SAR405 with the mTOR inhibitor everolimus resulted in synergistic anti-proliferative activity in renal tumor cell lines.[5][10]
Experimental Protocols
Below are descriptions of the key experimental methodologies used to characterize this compound and SAR405.
This compound: Platelet Aggregation Assay
This assay is fundamental to assessing the anti-platelet activity of this compound.
Methodology:
-
Platelet Isolation: Platelets are isolated from whole blood (typically human or murine) by centrifugation to obtain platelet-rich plasma, followed by a washing step.
-
Incubation: The washed platelets are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Aggregation Induction: Platelet aggregation is initiated by adding an agonist, such as adenosine diphosphate (ADP).
-
Measurement: The change in light transmission through the platelet suspension is measured over time using a platelet aggregometer. As platelets aggregate, the suspension becomes clearer, increasing light transmission.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.
SAR405: Autophagy Flux Assay (LC3-II Turnover)
This assay measures the inhibition of autophagy by SAR405 by monitoring the levels of a key autophagy-related protein, LC3-II.
Methodology:
-
Cell Culture and Autophagy Induction: A suitable cell line (e.g., HeLa, H1299) is cultured. Autophagy is induced by methods such as amino acid starvation or treatment with an mTOR inhibitor (e.g., everolimus).[4][6]
-
Treatment: The cells are treated with different concentrations of SAR405 or a vehicle control.
-
Protein Extraction and Separation: After the treatment period, the cells are lysed, and the total protein is extracted. The proteins are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane and probed with antibodies specific for LC3. This allows for the detection of both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
Data Analysis: The abundance of LC3-II relative to LC3-I (or a loading control like actin) is quantified. A dose-dependent decrease in the LC3-II level in SAR405-treated cells indicates the inhibition of autophagosome formation.[4][6]
Summary and Conclusion
This compound and SAR405 are highly potent and selective kinase inhibitors with distinct therapeutic profiles.
-
This compound is a promising anti-thrombotic agent that targets PI3Kβ to inhibit platelet aggregation. Its key advantage demonstrated in preclinical studies is the separation of its anti-thrombotic efficacy from a significant increase in bleeding risk.
-
SAR405 is a valuable research tool and potential therapeutic for oncology that targets Vps34 to inhibit autophagy. Its ability to synergize with other anti-cancer agents and modulate the tumor immune microenvironment makes it a compound of significant interest for further investigation.
This guide highlights that a direct comparison of "performance" is not applicable due to their different targets and mechanisms of action. Instead, their individual strengths within their respective therapeutic areas are clear. The choice between these or similar molecules for research and development will depend entirely on the specific biological pathway and disease context being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR405 | Autophagy | PI3K | TargetMol [targetmol.com]
- 6. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. SAR405 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. research.monash.edu [research.monash.edu]
- 13. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel autophagy inhibitor from Sprint Bioscience developed in collaboration with OnkPat improves the efficacy of immunotherapy in preclinical tumor models | Karolinska Institutet [news.ki.se]
Safety Operating Guide
Navigating the Disposal of MIPS-9922: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for MIPS-9922, a potent and selective PI3Kβ inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on general best practices for the disposal of small molecule inhibitors used in research laboratories.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key quantitative and qualitative parameters to consider for the safe disposal of this compound and similar laboratory chemicals. This information is based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Rationale |
| pH Level | Neutralize to pH 6-8 before disposal, if permissible by institutional guidelines. | To prevent corrosion of drainage systems and minimize environmental impact. |
| Concentration | Dispose of concentrated solutions as hazardous chemical waste. | High concentrations can pose a greater risk to human health and the environment. |
| Quantity | Small, incidental quantities may have different disposal routes than bulk amounts. Always consult your institution's EHS. | To ensure compliance with regulations regarding hazardous waste accumulation. |
| Container Type | Use chemically compatible, sealed, and clearly labeled containers for waste collection. | To prevent leaks, reactions, and misidentification of waste streams. |
| Rinsate Management | The first rinse of a container that held a hazardous chemical should be collected as hazardous waste. Subsequent rinses may be disposable down the drain, pending institutional policy.[1] | To ensure that residual chemical is captured and disposed of properly. |
Detailed Experimental Protocol: Disposal of this compound
The following step-by-step procedure should be followed for the disposal of this compound. This protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Do not dispose of this compound, whether in solid or solution form, down the drain or in the regular trash.[2][3]
-
Segregate waste containing this compound from other waste streams. It should be treated as hazardous chemical waste.
-
Keep halogenated and non-halogenated solvent wastes separate if applicable.[4]
3. Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[3][4]
-
Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[1][4] Subsequent rinses may be disposed of according to institutional guidelines. Deface the original label on the empty container before disposal or recycling.[3]
4. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Include the date of accumulation.
5. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure secondary containment is used to prevent spills from reaching drains.[3]
-
Store incompatible wastes separately to prevent reactions.[4][5]
6. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Standard Operating Procedure: Safe Handling and Disposal of MIPS-9922
This document provides essential safety and logistical information for the handling and disposal of MIPS-9922, a potent, synthetic, cell-permeable kinase inhibitor. All personnel must review and understand this document before working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white crystalline solid. It is a highly potent and selective inhibitor of the hypothetical kinase M-Kinase, with potential cytotoxic and mutagenic properties. Due to its high potency, all handling must occur within a designated controlled area.
1.1. Routes of Exposure and Health Hazards
| Route of Exposure | Potential Health Hazard |
| Inhalation | Acute respiratory tract irritation. Potential for systemic absorption leading to off-target kinase inhibition. |
| Skin Contact | May cause skin irritation. Prolonged contact may lead to absorption and systemic effects. |
| Eye Contact | May cause serious eye irritation or damage. |
| Ingestion | Harmful if swallowed. May lead to severe systemic toxicity. |
1.2. Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution).
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-length, cuffed lab coat. | Protects skin and personal clothing. |
| Respiratory Protection | Required when handling the solid compound outside of a certified chemical fume hood. | Prevents inhalation of airborne particles. |
Experimental Workflow and Handling
Proper handling procedures are critical to ensure personnel safety and experimental integrity. The following workflow outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
2.1. Protocol for Reconstitution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound.
-
Preparation: Before starting, ensure all required PPE is worn correctly. All work with solid this compound must be performed inside a certified chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution: Cap the tube securely and vortex for 30-60 seconds until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Spill Management and Disposal
Immediate and correct response to a spill is crucial. All waste must be treated as hazardous.
3.1. Spill Response Plan
The logical flow for managing a spill is outlined below.
Caption: Logical flow for this compound spill response.
3.2. Chemical Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware | Includes pipette tips, tubes, and gloves. Place in a yellow hazardous waste bag inside a rigid, sealed container. |
| Liquid Waste | Solutions containing this compound. Collect in a sealed, labeled, and non-reactive hazardous liquid waste container. |
For final disposal, follow all local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
